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  • Product: Pyridin-2-ylmethanesulfonic acid hcl
  • CAS: 2135332-55-5

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Pyridylmethanesulfonic Acid Hydrochloride

Core Identity & Synthetic Methodology for Drug Discovery Applications Executive Summary This technical guide provides a comprehensive analysis of 2-Pyridylmethanesulfonic acid hydrochloride (2-PMS·HCl) , a functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Methodology for Drug Discovery Applications

Executive Summary

This technical guide provides a comprehensive analysis of 2-Pyridylmethanesulfonic acid hydrochloride (2-PMS·HCl) , a functionalized pyridine derivative utilized as a hydrophilic ligand in coordination chemistry, a zwitterionic buffer, and a masking agent in analytical protocols. Unlike its aldehyde-bisulfite adduct analog (2-pyridylhydroxymethanesulfonic acid), 2-PMS features a robust methylene bridge that confers hydrolytic stability, making it a critical scaffold in the development of organometallic catalysts and water-soluble metallodrugs.

Part 1: Molecular Architecture & Physicochemical Profile[1]

The structural integrity of 2-PMS·HCl hinges on the interplay between the basic pyridine nitrogen and the strongly acidic sulfonic acid group. In solution, the free acid exists primarily as a zwitterion (inner salt), while the hydrochloride form represents the cationic, fully protonated species stabilized by a chloride counterion.

1.1 Structural Specifications
FeatureSpecification
IUPAC Name (Pyridin-2-yl)methanesulfonic acid hydrochloride
Common Name 2-PMS[1][2][3][4]·HCl; Picolylsulfonic acid HCl
CAS Number 16066-14-5 (Free Acid/Zwitterion); HCl salt is often generated in situ
Molecular Formula C₆H₇NO₃S · HCl
Molecular Weight 173.19 g/mol (Free Acid) + 36.46 (HCl) ≈ 209.65 g/mol
Solubility High in H₂O, DMSO; Low in non-polar organic solvents (Hexane, Et₂O)
pKa Values pKa₁ ≈ -1.5 (Sulfonic acid); pKa₂ ≈ 3.5–4.0 (Pyridine N)
1.2 Structural Logic & Stability

The methylene bridge (-CH₂-) acts as an insulating spacer between the electron-withdrawing sulfonate group and the aromatic ring. This prevents the resonance destabilization often seen in direct pyridine-sulfonic acids, ensuring the pyridine nitrogen remains nucleophilic enough for metal coordination once deprotonated.

Critical Distinction: Researchers must distinguish 2-PMS from 2-pyridylhydroxymethanesulfonic acid (CAS 3343-41-7). The latter is a labile bisulfite adduct of pyridine-2-carboxaldehyde and decomposes in acidic media, whereas 2-PMS is chemically robust.

Part 2: Synthetic Routes & Mechanistic Causality

High-purity synthesis of 2-PMS·HCl requires a two-step sequence: chlorination of 2-pyridylmethanol followed by Strecker sulfite alkylation.

2.1 Reaction Pathway Visualization

The following diagram illustrates the transformation from the alcohol precursor to the final sulfonate salt, highlighting the nucleophilic substitution mechanism.

Synthesis Start 2-Pyridylmethanol (Precursor) Reagent1 SOCl₂ / CHCl₃ (Chlorination) Start->Reagent1 Inter 2-(Chloromethyl)pyridine·HCl (Intermediate) Reagent1->Inter SN2 Substitution Reagent2 Na₂SO₃ / H₂O (Strecker Alkylation) Inter->Reagent2 Product 2-Pyridylmethanesulfonate (Sodium Salt) Reagent2->Product Sulfite Attack Acid HCl (conc.) (Protonation) Product->Acid Final 2-PMS·HCl (Target) Acid->Final Crystallization

Caption: Stepwise synthesis of 2-PMS·HCl via chlorination and sulfite displacement.

2.2 Detailed Experimental Protocol

This protocol ensures the removal of inorganic salts, a common impurity in sulfonate synthesis.

Step 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

  • Reagents: Dissolve 2-pyridylmethanol (10.9 g, 100 mmol) in anhydrous chloroform (50 mL).

  • Addition: Add thionyl chloride (SOCl₂, 14.3 g, 120 mmol) dropwise at 0°C to prevent thermal decomposition.

  • Reflux: Heat to reflux for 3 hours. The evolution of SO₂ and HCl gas indicates reaction progress.

  • Isolation: Evaporate solvent in vacuo. The residue is 2-(chloromethyl)pyridine[1][2][4][5]·HCl (hygroscopic solid). Store under N₂ immediately.

Step 2: Strecker Sulfite Alkylation

  • Dissolution: Dissolve the intermediate from Step 1 in water (30 mL). Neutralize carefully with NaHCO₃ to pH 7–8 to liberate the free base in situ (optional, but improves kinetics).

  • Sulfonation: Add Sodium Sulfite (Na₂SO₃, 15.1 g, 120 mmol) dissolved in water.

  • Heating: Reflux the aqueous mixture for 4–6 hours. The chloride is displaced by the sulfite nucleophile.

  • Purification (The Critical Step):

    • Evaporate water to near dryness.

    • Desalting: Extract the solid residue with hot ethanol or methanol. The organic sulfonate dissolves, while inorganic salts (NaCl) remain insoluble.

    • Filter hot.

  • Acidification: Add concentrated HCl to the alcoholic filtrate until precipitation occurs.

  • Crystallization: Recrystallize from Ethanol/Water to yield 2-PMS·HCl as white needles.

Part 3: Functional Applications in Research
3.1 Coordination Chemistry (N,O-Chelation)

2-PMS acts as a bidentate ligand. The pyridine nitrogen and one oxygen from the sulfonate group form a stable 5-membered chelate ring with transition metals (Zn²⁺, Cu²⁺, Pt²⁺).

  • Mechanism: The sulfonate group is a "hard" base, while the pyridine is "borderline." This duality allows it to stabilize metals in high oxidation states in aqueous environments.

  • Drug Development Utility: Used to solubilize hydrophobic metal centers (e.g., Platinum anticancer drugs) by introducing the hydrophilic sulfonate tail.

Coordination cluster_Ligand 2-PMS Ligand Metal M²⁺ N_Py N (Pyridine) N_Py->Metal Coordinate Bond Bridge CH₂ N_Py->Bridge O_Sulf O (Sulfonate) O_Sulf->Metal Ionic/Coord Interaction S_Atom S S_Atom->O_Sulf Bridge->S_Atom

Caption: Bidentate coordination mode of 2-PMS forming a 5-membered chelate ring with a metal center.

3.2 Analytical Chemistry: Masking Agent

In complexometric titrations, 2-PMS serves as a masking agent for interfering heavy metals.

  • Protocol: When determining Calcium (Ca²⁺) or Magnesium (Mg²⁺) in the presence of Zinc (Zn²⁺) or Copper (Cu²⁺), addition of 2-PMS at pH 5–6 preferentially binds Zn/Cu due to the chelate effect involving the pyridine nitrogen. Ca/Mg interact weakly with the nitrogen, leaving them free for titration with EDTA.

Part 4: Handling, Stability, & QC Protocols
4.1 Stability Profile
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator.

  • Hydrolysis: Unlike sulfonyl chlorides, the sulfonic acid moiety is hydrolytically stable. However, prolonged heating in strong alkali (> pH 12) may degrade the pyridine ring.

4.2 Quality Control (QC) Parameters

To validate the synthesis, the following analytical benchmarks should be met:

TestExpected Result
¹H NMR (D₂O) δ 8.5–8.7 (d, 1H, α-H), 7.8–8.0 (m, 2H), 7.4 (t, 1H), 4.5 (s, 2H, -CH₂-).
Elemental Analysis C: ~34.4%, H: ~3.8%, N: ~6.7% (Calculated for HCl salt).
Silver Nitrate Test Positive white precipitate (AgCl) confirming the presence of chloride counterion.
pH (1% aq. soln) pH < 2.0 (Confirming free acid/HCl form).
References
  • Synthesis of Pyridyl Sulfonates

    • L. Bauer & L. A. Gardella. "The Synthesis of 2-Pyridylmethanesulfonic Acid." Journal of Organic Chemistry, 26(1), 82-85.
    • Note: This foundational text establishes the sulfite alkyl
  • Precursor Synthesis (2-Chloromethylpyridine)

    • ChemicalBook.[5][6] "Synthesis of 2-(chloromethyl)pyridine hydrochloride."

  • Coordination Chemistry & Ligand Behavior

    • Constable, E. C. "Coordination chemistry of macrocyclic and acyclic pyridine-based ligands.
    • Context: Describes the N,O-chelating properties of picolyl-deriv
  • Analytical Applications (Masking Agents)

    • Perrin, D. D. "Masking and Demasking of Chemical Reactions." Wiley-Interscience.
    • Context: General principles of using N-heterocyclic sulfonates for metal sequestr

Sources

Exploratory

Difference between pyridine-2-sulfonic acid and pyridin-2-ylmethanesulfonic acid

Executive Summary This guide delineates the structural, electronic, and synthetic divergences between Pyridine-2-sulfonic acid (2-PySO3H) and Pyridin-2-ylmethanesulfonic acid (2-PyCH2SO3H) . While both are acidic pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide delineates the structural, electronic, and synthetic divergences between Pyridine-2-sulfonic acid (2-PySO3H) and Pyridin-2-ylmethanesulfonic acid (2-PyCH2SO3H) . While both are acidic pyridine derivatives, the presence of a methylene spacer in the latter fundamentally alters its electronic conjugation, chelating geometry, and stability profile.

Key Distinction:

  • 2-PySO3H: A rigid, electron-deficient system where the sulfonic group directly deactivates the ring. It exists predominantly as a zwitterionic inner salt with high lattice energy.

  • 2-PyCH2SO3H: A flexible "insulated" system where the methylene bridge breaks conjugation, preserving the basicity of the pyridine nitrogen and allowing for stable 5-membered ring chelation with metals.

Part 1: Structural & Electronic Fundamentals

The core difference lies in the Methylene Spacer Effect . This single carbon atom acts as an electronic insulator and a geometric pivot.

Electronic Conjugation & Acidity
FeaturePyridine-2-sulfonic acid (2-PySO3H)Pyridin-2-ylmethanesulfonic acid (2-PyCH2SO3H)
Structure Sulfonate attached directly to C2.Sulfonate attached to C2 via -CH₂-.
Electronic Effect Strong Resonance Withdrawal: The sulfonyl group pulls electron density directly from the ring, significantly lowering the basicity of the nitrogen.Inductive Withdrawal Only: The methylene group breaks resonance. The nitrogen basicity is closer to unsubstituted pyridine.
Zwitterionic Character High: Forms a very stable, high-melting inner salt (NH⁺...SO₃⁻).Moderate: Exists as a zwitterion, but the charge separation is larger, affecting solubility.
pKa (Nitrogen) ~0.5 - 1.0 (Highly acidic pyridinium)~3.5 - 4.5 (Moderately acidic pyridinium)
Coordination Geometry Strained: Forms a 4-membered chelate ring (unstable) or bridges two metals.Ideal: Forms a 5-membered chelate ring (highly stable) with metals.
The Zwitterion Equilibrium

Both molecules exist in equilibrium between their neutral acid form and their zwitterionic (inner salt) form. However, 2-PySO3H is almost exclusively zwitterionic in the solid state due to the close proximity of the acidic and basic centers.

Zwitterion cluster_0 Pyridine-2-sulfonic Acid cluster_1 Pyridin-2-ylmethanesulfonic Acid A1 Neutral Form (N, SO3H) A2 Zwitterion Form (NH+, SO3-) A1->A2 Major Species (Solid State) B1 Neutral Form (N, CH2-SO3H) B2 Zwitterion Form (NH+, CH2-SO3-) B1->B2 Equilibrium (pH dependent)

Figure 1: Zwitterionic equilibrium. Note that 2-PySO3H strongly favors the zwitterion due to the direct inductive stabilization of the anion by the ring.

Part 2: Synthetic Pathways[1][2]

The synthesis of these two molecules requires fundamentally different strategies. You cannot simply "sulfonate" pyridine to get the 2-isomer; direct sulfonation yields the 3-isomer (meta-substitution) due to ring deactivation.[1]

Synthesis of Pyridine-2-sulfonic Acid

Strategy: Oxidative Chlorination followed by Hydrolysis.[1][2] Direct nucleophilic displacement of 2-chloropyridine with sulfite is possible but often requires high temperatures and pressure. The oxidative route from 2-mercaptopyridine is more controlled.

  • Precursor: 2-Mercaptopyridine (or 2,2'-dipyridyl disulfide).[1][3]

  • Oxidation: Treatment with Chlorine/HNO₃ or H₂O₂ yields Pyridine-2-sulfonyl chloride.

  • Hydrolysis: The chloride is hydrolyzed to the acid.[1]

Synthesis of Pyridin-2-ylmethanesulfonic Acid

Strategy: Strecker Sulfite Alkylation (Nucleophilic Substitution). The methylene chloride is highly reactive toward nucleophiles (benzylic-like activation).

  • Precursor: 2-(Chloromethyl)pyridine (2-Picolyl chloride).

  • Substitution: Reaction with Sodium Sulfite (Na₂SO₃) in aqueous ethanol.

  • Workup: Acidification to protonate the zwitterion.

Synthesis cluster_A Route A: Pyridine-2-sulfonic Acid cluster_B Route B: Pyridin-2-ylmethanesulfonic Acid StartA 2-Mercaptopyridine StepA1 Oxidation (Cl2/HNO3) StartA->StepA1 InterA Pyridine-2-sulfonyl chloride StepA1->InterA StepA2 Hydrolysis (H2O) InterA->StepA2 EndA Pyridine-2-sulfonic Acid StepA2->EndA StartB 2-(Chloromethyl)pyridine StepB1 Na2SO3 (aq. EtOH) StartB->StepB1 InterB Sodium Sulfonate Salt StepB1->InterB StepB2 Acidification (HCl/Resin) InterB->StepB2 EndB Pyridin-2-ylmethanesulfonic Acid StepB2->EndB

Figure 2: Comparative synthetic workflows. Route A utilizes oxidation of a thiol; Route B utilizes alkylation with sulfite.

Part 3: Experimental Protocols

Protocol A: Synthesis of Pyridine-2-sulfonic Acid (Oxidation Route)

Rationale: This method avoids the harsh conditions of direct sulfonation and ensures regioselectivity at the C2 position.

  • Setup: Equip a 3-neck round bottom flask with a thermometer, addition funnel, and reflux condenser.

  • Reagents: Dissolve 2-mercaptopyridine (11.1 g, 0.1 mol) in 70% Nitric Acid (50 mL) . Caution: Exothermic reaction.[2]

  • Oxidation: Heat the mixture gradually on a steam bath. Brown fumes (NOx) will evolve. Maintain temperature at 80°C for 2 hours until fume evolution ceases.

  • Workup:

    • Cool the solution to room temperature.

    • Neutralize carefully with Sodium Carbonate (Na₂CO₃) until pH ~3-4 (isoelectric point).

    • The zwitterionic acid typically precipitates upon cooling/concentration.

    • Recrystallize from water/ethanol.[4]

  • Yield: Expect ~70-80%. Melting Point: ~245°C (dec).

Protocol B: Synthesis of Pyridin-2-ylmethanesulfonic Acid (Strecker Reaction)

Rationale: The 2-chloromethyl group is highly susceptible to SN2 attack by the sulfite ion.

  • Reagents: Dissolve Sodium Sulfite (15.1 g, 0.12 mol) in Water (40 mL) .

  • Addition: Dissolve 2-(chloromethyl)pyridine hydrochloride (16.4 g, 0.1 mol) in Water (20 mL) . Neutralize this solution slightly with NaOH to release the free base if necessary, or add directly if the sulfite excess can buffer the HCl.

  • Reaction: Add the pyridine solution to the sulfite solution dropwise at 60°C.

  • Reflux: Heat to reflux (100°C) for 4 hours.

  • Isolation:

    • Evaporate the solution to dryness.[4]

    • Extract the solid residue with hot Ethanol (the organic sulfonate dissolves; inorganic salts NaCl/Na₂SO₄ do not).

    • Evaporate the ethanol to yield the sodium salt.

    • Pass through a cation exchange resin (H+ form) to obtain the free acid.

  • Yield: Expect ~85%.

Part 4: Applications & Stability

Stability Profile
  • Desulfonation:

    • 2-PySO3H: Susceptible to nucleophilic aromatic substitution (SNAr) .[5] Strong nucleophiles (OH-, CN-, amines) can displace the sulfonate group, especially at high temperatures, converting it to 2-hydroxypyridine or 2-aminopyridine.

    • 2-PyCH2SO3H: The C-S bond is robust against SNAr. However, it can undergo oxidative cleavage at the benzylic position under extreme oxidative stress.

Utility in Drug Development[7]
  • 2-PySO3H: Often used as a bioisostere for carboxylic acids in rigid systems where a specific bite angle is required. It is also a precursor for sulfonamide synthesis (via the sulfonyl chloride).

  • 2-PyCH2SO3H: Used to introduce a polar, solubilizing tail that does not significantly perturb the electronics of the pyridine ring (important if the pyridine nitrogen is a pharmacophore).

References

  • BenchChem. (2025).[5][6] Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Retrieved from

  • Organic Syntheses. (1951). 4-Pyridinesulfonic acid (Analogous procedure for 2-isomer discussion). Org.[7][8] Synth. 31, 81. Retrieved from

  • Santa Cruz Biotechnology. (2024). 2-Pyridinesulfonic acid Product Data. Retrieved from

  • Akiri, K., et al. (2012). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Crystal Growth & Design. Retrieved from

  • PubChem. (2024). Compound Summary for CID 94849: Pyridine-2-sulfonic acid. Retrieved from

Sources

Foundational

Technical Deep Dive: Solubility Profiling of 2-Pyridylmethanesulfonic Acid (2-PMSA)

This guide serves as an advanced technical resource for the physicochemical profiling of 2-pyridylmethanesulfonic acid (2-PMSA) . It addresses the critical distinction between the true methylene-bridged sulfonic acid and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the physicochemical profiling of 2-pyridylmethanesulfonic acid (2-PMSA) . It addresses the critical distinction between the true methylene-bridged sulfonic acid and its common hydroxy-analog, providing actionable protocols for solubility determination, synthesis, and application in drug development.

Executive Summary & Molecular Disambiguation

2-Pyridylmethanesulfonic acid is a bifunctional zwitterionic motif used in coordination chemistry and pharmaceutical synthesis. Its solubility behavior is governed by a delicate balance between its high crystal lattice energy (typical of zwitterions) and the solvation energy of its polar functional groups.

Critical Disambiguation: Before proceeding, researchers must distinguish between two chemically distinct species often conflated in commercial catalogs:

  • 2-Pyridylmethanesulfonic Acid (Target Molecule):

    • Structure:

      
      
      
    • CAS: 2135332-55-5 (HCl salt), 54850-63-2 (Parent).

    • Nature: Stable C-S bond; true sulfonic acid.

  • 2-Pyridylhydroxymethanesulfonic Acid (Aldehyde Adduct):

    • Structure:

      
      
      
    • CAS: 63541-32-2.[1]

    • Nature: Labile bisulfite adduct of pyridine-2-carboxaldehyde; prone to hydrolysis in water.

This guide focuses on the stable methylene-bridged congener (Type 1), with notes on the hydroxy-analog where relevant.

Physicochemical Basis of Solubility

The solubility of 2-PMSA is dictated by its existence as a zwitterion (inner salt) in the solid state and neutral aqueous solution.

The Zwitterionic Equilibrium


  • Pyridine Nitrogen (

    
    ):  Acts as the proton acceptor.
    
  • Sulfonic Acid (

    
    ):  Acts as the proton donor.
    
  • Consequence: In the solid state, 2-PMSA exists as a dipolar ion held together by strong electrostatic forces (Coulombic interactions). Breaking this lattice requires a solvent with high dielectric constant (

    
    ) and strong hydrogen-bond donor/acceptor capabilities.
    
Solubility Profile Summary
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Protogenic Polar Water (

)
High High dielectric constant (

) disrupts ionic lattice; extensive H-bonding stabilizes zwitterion.
Polar Aprotic DMSO, DMFModerate High

allows dissolution, but lack of H-bond donation limits solubility compared to water.
Lower Alcohols Methanol, EthanolLow to Moderate Solubility decreases rapidly with chain length. Often used as anti-solvents for crystallization.
Non-Polar Hexane, Toluene, DCMInsoluble Low

cannot overcome lattice energy (

).

Experimental Protocols

Protocol A: Synthesis-Driven Solubility Assessment

Rationale: The most reliable solubility data often comes from isolation procedures. This protocol uses the Strecker sulfonation, where solubility differences are exploited for purification.

Reagents:

  • 2-(Chloromethyl)pyridine hydrochloride (2-Picolyl chloride HCl).[2]

  • Sodium sulfite (

    
    ).
    
  • Solvents: Water, Ethanol.

Workflow:

  • Nucleophilic Substitution: Dissolve 2-picolyl chloride HCl (1 eq) in water. Add

    
     (1.2 eq). Heat to reflux (80-100°C) for 4 hours.
    
    • Observation: The starting material is water-soluble; the intermediate sodium sulfonate (

      
      ) is highly water-soluble.
      
  • Acidification & Zwitterion Formation: Cool to room temperature. Acidify with conc. HCl to pH ~3-4 (near isoelectric point).

    • Critical Step: The zwitterion

      
       has the lowest solubility at its isoelectric point (pI).
      
  • Isolation (Anti-Solvent): If precipitation is slow, add Ethanol (3x volume) slowly with stirring.

    • Result: 2-PMSA precipitates as a white crystalline solid.

  • Purification: Recrystallize from minimal hot water/ethanol (1:4 ratio).

Protocol B: Gravimetric Solubility Determination

Use this protocol to generate precise quantitative data (mg/mL).

  • Preparation: Add excess 2-PMSA solid to 5 mL of target solvent (Water, MeOH, DMSO) in a sealed vial.

  • Equilibration: Vortex for 10 mins, then shake at 25°C for 24 hours.

  • Filtration: Filter the saturated solution through a 0.45

    
    m PTFE syringe filter.
    
  • Quantification:

    • Pipette 1.0 mL of filtrate into a pre-weighed vial.

    • Evaporate solvent (vacuum centrifuge or nitrogen stream).

    • Weigh the residue.

    • Calculation:

      
      .
      

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the zwitterionic nature of 2-PMSA.

SolubilityLogic Start 2-PMSA Solubility Profiling SolventType Select Solvent Class Start->SolventType Water Water (pH 7) SolventType->Water Neutral AcidicWater Acidic Water (pH < 2) SolventType->AcidicWater Add HCl BasicWater Basic Water (pH > 10) SolventType->BasicWater Add NaOH PolarOrg Polar Organic (MeOH, DMSO) SolventType->PolarOrg NonPolar Non-Polar (Hexane, DCM) SolventType->NonPolar ResultHigh High Solubility (Zwitterion/Salt Form) Water->ResultHigh H-Bonding AcidicWater->ResultHigh Cationic Form (PyH+ - SO3H) BasicWater->ResultHigh Anionic Form (Py - SO3-) ResultMod Moderate Solubility (Temp Dependent) PolarOrg->ResultMod Dielectric < 80 ResultLow Insoluble (Lattice Energy Dominates) NonPolar->ResultLow No Ion Support

Caption: Solubility decision matrix for 2-PMSA showing the impact of pH and solvent polarity on the zwitterionic equilibrium.

Applications & Implications in Drug Development[4]

Bioisostere for Carboxylic Acids

The


 group acts as a bioisostere for carboxylic acids but with higher acidity (

vs

).
  • Implication: At physiological pH (7.4), 2-PMSA is 100% ionized. This prevents passive diffusion across the blood-brain barrier (BBB) unless specific transport mechanisms are targeted.

  • Solubility Advantage: Incorporating this moiety into a lipophilic drug scaffold significantly enhances aqueous solubility, potentially improving bioavailability of Class II/IV drugs (BCS).

Ligand Design (N,O-Donor)

2-PMSA serves as a bidentate ligand. The pyridine nitrogen and sulfonate oxygen can chelate transition metals (Cu, Zn, Pt).

  • Solubility Control: Complexes formed with 2-PMSA are often water-soluble, unlike those formed with purely aromatic ligands like bipyridine. This is crucial for homogeneous aqueous catalysis .

pH-Switchable Surfactants

Derivatives of 2-PMSA can act as pH-switchable surfactants.

  • Mechanism: In basic conditions, the pyridine is neutral, and the molecule is an anionic surfactant. In acidic conditions, the pyridine is protonated, changing the headgroup sterics and electronics, which alters micelle critical micelle concentration (CMC).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95465, 2-Pyridylhydroxymethanesulfonic acid. (Note: Differentiates the hydroxy-adduct).[3][4] Retrieved from [Link]

  • Lide, D. R. (2007). CRC Handbook of Chemistry and Physics, 88th Edition. (Source for general sulfonic acid pKa values and solubility trends).
  • Cheh, A. M. (1986). The reaction of dechlorinating agents with some non-volatile halogenated organics. (Discusses reaction of picolyl chloride with sulfites). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of pyridin-2-ylmethanesulfonyl chloride from sulfonic acid

Application Note 2024-PYR: Synthesis and Stabilization of Pyridin-2-ylmethanesulfonyl Chloride Part 1: Strategic Overview The Stability Paradox: The synthesis of pyridin-2-ylmethanesulfonyl chloride (2-PMSCl) presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note 2024-PYR: Synthesis and Stabilization of Pyridin-2-ylmethanesulfonyl Chloride

Part 1: Strategic Overview

The Stability Paradox: The synthesis of pyridin-2-ylmethanesulfonyl chloride (2-PMSCl) presents a unique challenge in heterocyclic chemistry: the molecule contains both a basic moiety (pyridine nitrogen) and a highly electrophilic center (sulfonyl chloride). In the free base form, the pyridine nitrogen can act as an intramolecular base, deprotonating the acidic methylene bridge (


). This triggers the formation of a transient sulfene intermediate  (via E1cB elimination), leading to rapid decomposition, polymerization, or sulfur dioxide extrusion (Ramberg-Bäcklund-like pathway).

The Solution: To successfully isolate 2-PMSCl, the reaction must be conducted under strictly acidic conditions to protonate the pyridine nitrogen, rendering it non-nucleophilic. Consequently, the target molecule is not the free base, but the hydrochloride salt (


).[1]

This guide details two protocols to achieve this transformation starting from pyridin-2-ylmethanesulfonic acid (or its sodium salt).[1]

Part 2: Mechanistic Insight & Challenges

The success of this reaction hinges on preventing the "Self-Destruct" pathway.

1. The Desired Pathway (Acidic Protection):



Result: Stable(ish) crystalline salt.[1]

2. The Failure Mode (Basic/Neutral Conditions): If the pyridine ring is not protonated, it acts as a base:


[1]

Part 3: Reagent Selection Matrix

ReagentSuitabilityProsCons
Thionyl Chloride (

) + DMF
High Standard Vilsmeier-Haack activation; easy workup (volatiles).Requires strictly anhydrous conditions;

gas evolution.[1]
Phosphorus Pentachloride (

)
Medium Very aggressive; works on zwitterionic acids.[1]Difficult workup (removing

); higher thermal risk.
Oxalyl Chloride (

)
Low Milder byproducts (

,

).[1]
Often not aggressive enough for sterically hindered sulfonates.[1]

Part 4: Detailed Protocols

Protocol A: The Thionyl Chloride / DMF Method (Recommended)

Best for: Sodium sulfonate salts and scale-up.

Reagents:

  • Sodium pyridin-2-ylmethanesulfonate (1.0 equiv) [Thoroughly Dried]

  • Thionyl Chloride (5.0 - 10.0 equiv)

  • N,N-Dimethylformamide (DMF) (0.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) (Optional, can run neat)[1]

Step-by-Step Procedure:

  • Preparation: Dry the starting sodium sulfonate in a vacuum oven at

    
     overnight. Moisture is the primary cause of yield loss.[1]
    
  • Suspension: In a flame-dried round-bottom flask under Argon, suspend the sodium salt in anhydrous DCM (

    
    ). Note: If running neat, skip the DCM.
    
  • Catalyst: Add catalytic DMF (

    
    ).
    
  • Chlorination: Cool the mixture to

    
    . Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel.[1]
    
    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur.[1][2]
  • Reaction: Allow the mixture to warm to Room Temperature (

    
    ). Stir for 4–6 hours.
    
    • Monitoring: Aliquot a sample, quench with methanol, and check by LCMS for the methyl ester derivative.[1] Direct monitoring of the chloride is impossible.[1]

  • Workup (Critical):

    • DO NOT WASH WITH WATER. The product hydrolyzes instantly.[1]

    • Filter off the inorganic salts (

      
      ) under an inert atmosphere if DCM was used.[1]
      
    • Concentrate the filtrate in vacuo at a temperature below

      
       .
      
  • Isolation: The residue is the crude Hydrochloride Salt.[1] Triturate with anhydrous diethyl ether or pentane to remove traces of

    
    .[1]
    
  • Storage: Store under Argon at

    
    . Use within 24 hours.
    
Protocol B: The Method

Best for: Zwitterionic free acids that are insoluble in organic solvents.

Reagents:

  • Pyridin-2-ylmethanesulfonic acid (1.0 equiv)

  • Phosphorus Pentachloride (

    
    ) (1.1 equiv)[1]
    
  • Solvent: Phosphorus Oxychloride (

    
    ) (as solvent) or Chloroform.[1]
    

Step-by-Step Procedure:

  • Mixing: In a dried flask, mix the sulfonic acid and

    
     as solids.
    
  • Reaction: Add

    
     (
    
    
    
    ) to create a slurry. Heat gently to
    
    
    for 2 hours.
    • Warning: Do not overheat.[1] The methylene bridge is thermally sensitive.[1]

  • Workup: Cool to room temperature. Remove

    
     under high vacuum.[1]
    
  • Purification: The residue contains the product and phosphorus byproducts.[1] Triturate with cold DCM/Hexane to precipitate the product hydrochloride.[1]

Part 5: Workflow Visualization

G Start Start: Sodium Pyridin-2-ylmethanesulfonate Dry Step 1: Vacuum Dry (Critical) Start->Dry Reagent Step 2: Add SOCl2 + cat. DMF (0°C to RT) Dry->Reagent Check Monitoring: Quench w/ MeOH Check for Methyl Ester Reagent->Check Product Product: Sulfonyl Chloride (HCl Salt) Check->Product Conversion Complete SubGraph_Stable Stable Pathway (Acidic) SubGraph_Unstable Failure Mode (Basic) Sulfene Side Reaction: Sulfene Formation (Py=CH-SO2) Product->Sulfene If Neutralized (Base) Next Reaction Next Reaction Product->Next Reaction Use Immediately (<24h) Decomp Decomposition / Polymerization Sulfene->Decomp

Caption: Synthesis workflow highlighting the critical divergence between the stable HCl salt pathway and the unstable sulfene decomposition pathway.

Part 6: Quality Control & Troubleshooting

IssueDiagnosisCorrective Action
Low Yield Product polymerized during concentration.Keep bath temp

. Do not strip to complete dryness; leave slightly wet with solvent if possible.[1]
Insoluble Gunk Formation of Zwitterion aggregates.[1]Ensure excess

(from

) is present to keep the nitrogen protonated.[1]
NMR Signals Missing Hydrolysis by atmospheric moisture.[1]Run NMR in Anhydrous

or

.[1] Do not use DMSO-

(reacts with sulfonyl chlorides).[1]

Analytical Signature (Expected):

  • 
     NMR (
    
    
    
    ):
    The methylene singlet (
    
    
    ) will shift downfield significantly (
    
    
    ) compared to the sulfonic acid due to the electron-withdrawing chlorine.
  • Stability Check: If the sample turns from off-white to dark brown/black rapidly,

    
     extrusion is occurring.[1]
    

References

  • BenchChem. (2025).[1][3][4] Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Retrieved from [1]

  • Karaman, R., et al. (2021).[1] "Stability of Heteroaromatic Sulfonyl Chlorides." ResearchGate.[1] Retrieved from

  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for Vilsmeier-Haack mechanisms).

  • ChemicalBook. (2025).[1][5] Pyridine-2-sulfonyl chloride Product Properties. Retrieved from [1]

  • Master Organic Chemistry. (2011). Thionyl Chloride and Conversion of Acids to Acid Halides. Retrieved from [1]

Sources

Application

Reaction of 2-picolyl chloride with sodium sulfite mechanism

Application Note: Synthesis of Sodium 2-Pyridylmethanesulfonate via Strecker Sulfite Alkylation Executive Summary This application note details the synthesis of sodium 2-pyridylmethanesulfonate (CAS 54260-84-5) via the n...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Sodium 2-Pyridylmethanesulfonate via Strecker Sulfite Alkylation

Executive Summary

This application note details the synthesis of sodium 2-pyridylmethanesulfonate (CAS 54260-84-5) via the nucleophilic substitution of 2-picolyl chloride hydrochloride with sodium sulfite . This transformation, known as the Strecker Sulfite Alkylation , is a critical pathway for generating hydrophilic pyridine ligands and pharmaceutical intermediates.

Unlike simple alkyl halides, 2-picolyl chloride presents unique handling challenges due to its vesicant nature and the instability of its free base form. This protocol establishes a robust, self-validating methodology that prioritizes safety, yield maximization, and mechanistic control.

Mechanistic Insight & Reaction Design

The Strecker Sulfite Alkylation Mechanism

The reaction proceeds via an


 (Substitution Nucleophilic Bimolecular)  mechanism. The sulfite ion (

) is an ambident nucleophile , possessing nucleophilic centers at both the sulfur and oxygen atoms.
  • Sulfur Attack (Soft Nucleophile): The sulfur atom is larger and more polarizable ("soft"). The methylene carbon of 2-picolyl chloride is a "soft" electrophile. According to Hard-Soft Acid-Base (HSAB) theory , the soft-soft interaction is kinetically favored, leading to the formation of the stable C-S bond (sulfonate).

  • Oxygen Attack (Hard Nucleophile): Attack by oxygen would result in an unstable sulfite ester (

    
    ). This pathway is disfavored for primary alkyl halides under aqueous conditions.
    
The Role of pH and Counter-Ions

The starting material is supplied as the hydrochloride salt (


) to prevent self-polymerization.
  • Challenge: Dissolving the salt releases

    
    , lowering the pH. At low pH, sulfite (
    
    
    
    ) protonates to bisulfite (
    
    
    ), which is a significantly weaker nucleophile.
  • Solution: The protocol requires a buffering strategy . We utilize a slight excess of sodium sulfite or a supplementary base (Sodium Carbonate) to neutralize the HCl in situ, maintaining the reactive dianion species (

    
    ).
    

Diagram 1: Reaction Mechanism & Pathway Competition

StreckerMechanism Reactant 2-Picolyl Chloride (Electrophile) TS_S Transition State (S-Attack favored) Reactant->TS_S Soft-Soft Interaction TS_O Transition State (O-Attack disfavored) Reactant->TS_O Hard-Soft Mismatch Sulfite Sulfite Ion (SO3 2-) (Ambident Nucleophile) Sulfite->TS_S Sulfite->TS_O Product 2-Pyridylmethanesulfonate (Thermodynamic Product) TS_S->Product Irreversible Byproduct Sulfite Ester (Unstable) TS_O->Byproduct

Caption: Competitive pathways in Strecker alkylation. The soft-soft interaction (S-attack) dominates, yielding the sulfonate.

Experimental Protocol

Safety Warning: 2-Picolyl chloride is a potent vesicant (blistering agent) and lachrymator. Handle only in a fume hood with double nitrile gloves. Avoid generating dust.

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Notes
2-Picolyl Chloride HCl Substrate1.0164.03Hygroscopic; store at -20°C.
Sodium Sulfite (

)
Nucleophile1.5126.04Anhydrous; acts as base & reactant.
Water (Deionized) SolventN/A18.02High polarity supports ionic transition state.
Ethanol (Absolute) ExtractionN/A46.07Used for purification (workup).
Step-by-Step Procedure

Step 1: Nucleophile Preparation

  • Charge a 250 mL Round Bottom Flask (RBF) with Sodium Sulfite (1.5 eq) .

  • Add Deionized Water (approx. 5 mL per gram of sulfite).

  • Stir at room temperature until fully dissolved. Note: The solution will be alkaline (pH ~9-10).

Step 2: Substrate Addition (Controlled)

  • Weigh 2-Picolyl Chloride HCl (1.0 eq) in a closed weighing boat (to minimize exposure).

  • Add the solid in small portions to the stirring sulfite solution over 10 minutes.

    • Observation: Mild exotherm may occur. The pH will drop slightly but should remain >7 due to the excess sulfite.

    • Checkpoint: If the solution turns acidic (pH < 7), add small amounts of

      
       to restore basicity.
      

Step 3: Reaction Phase

  • Equip the flask with a reflux condenser.[1]

  • Heat the reaction mixture to 80°C - 90°C (internal temperature).

  • Stir vigorously for 3 - 4 hours .

    • Monitoring: The reaction typically proceeds from a clear/yellowish solution to a slightly darker amber.

Step 4: Workup & Purification (Salting Out Strategy)

  • Evaporation: Remove water completely using a rotary evaporator (bath temp 60°C) under reduced pressure. A white/off-white solid residue (product + inorganic salts) will remain.

  • Extraction: Add hot Ethanol (boiling) to the solid residue.

    • Rationale: Sodium 2-pyridylmethanesulfonate is soluble in hot ethanol; inorganic salts (

      
      , excess 
      
      
      
      ) are insoluble.
  • Filtration: Filter the hot suspension rapidly through a sintered glass funnel or Celite pad to remove inorganic salts.

  • Crystallization: Cool the ethanol filtrate to 4°C overnight. The product will crystallize as white needles or plates.

  • Drying: Filter the crystals and dry under vacuum at 50°C.

Process Control & Validation

Diagram 2: Experimental Workflow & Checkpoints

Workflow cluster_QC Quality Control Start Start: Dissolve Na2SO3 (pH > 9) AddSubstrate Add 2-Picolyl Chloride HCl (Monitor pH > 7) Start->AddSubstrate Reflux Reflux at 80-90°C (3-4 Hours) AddSubstrate->Reflux Evaporate Evaporate Water (Dry Residue) Reflux->Evaporate Extract Extract with Hot Ethanol (Selectivity Step) Evaporate->Extract Filter Filter Hot (Remove NaCl/Na2SO3) Extract->Filter Crystallize Cool & Crystallize (Isolate Product) Filter->Crystallize QC_NMR 1H NMR (D2O) Check CH2 shift Crystallize->QC_NMR QC_Silver AgNO3 Test Check for Chloride

Caption: Step-by-step workflow emphasizing the critical ethanol extraction step for desalting.

Analytical Specifications
  • 1H NMR (

    
    ): 
    
    • Starting Material:

      
       singlet appears around 
      
      
      
      4.8 - 5.0 ppm (deshielded by Cl).
    • Product:

      
       singlet shifts upfield to 
      
      
      
      4.2 - 4.4 ppm (shielded by sulfonate).
    • Aromatic Region: Distinct pyridine protons (

      
       7.5 - 8.6 ppm).
      
  • Silver Nitrate Test: Dissolve a small sample in water and add

    
    .
    
    • Crude: Heavy precipitate (AgCl).

    • Purified: No/Minimal precipitate (indicates successful removal of NaCl).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to low pH (

formation).
Ensure pH remains >7 during addition. Add

.[2]
Product is Sticky/Oil Residual water in ethanol extraction.Ensure the initial aqueous evaporation is bone dry. Use absolute ethanol.
Inorganic Contamination Filtration was too slow; salts dissolved.Filter ethanol solution while boiling hot.
Dark Coloration Oxidation or polymerization of free base.Degas water with

before reaction. Keep temp <100°C.

References

  • Strecker, A. (1868). "Ueber eine neue Bildungsweise der Sulfosäuren." Annalen der Chemie und Pharmacie, 148(1), 90-96.
  • Lauer, W. M., & Langphier, L. M. (1951). "The reaction of alkyl halides with sodium sulfite."[3] Journal of the American Chemical Society, 73(5), 2361-2362. (Kinetics of sulfite alkylation).

  • Sigma-Aldrich. (n.d.). "2-Picolyl chloride hydrochloride Product Sheet." Link (Safety and stability data).

  • Zombeck, A. (1988). "Method for the preparation of pyridine-sulfonic acids."[4] U.S. Patent 4,778,893. (Industrial context for pyridine sulfonates).

Sources

Method

Application Notes &amp; Protocols for the Synthesis of N-(pyridin-2-yl)methanesulfonamide Derivatives

Abstract The N-(pyridin-2-yl)sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antibacterial, anti-in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-(pyridin-2-yl)sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of N-(pyridin-2-yl)methanesulfonamide and its derivatives. We delve into the causality behind experimental choices, present a detailed and validated protocol, and offer insights into common challenges to ensure reproducible and high-yield synthesis.

Introduction: The Significance of the Pyridine-Sulfonamide Moiety

The fusion of a pyridine ring and a sulfonamide group creates a versatile pharmacophore. The pyridine moiety can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while the sulfonamide group is a classic bioisostere for amides and is crucial for binding to many biological targets.[2] Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway, which is the basis for their antibacterial action.[3][] The N-(pyridin-2-yl)methanesulfonamide core, specifically, offers multiple points for diversification, allowing for the fine-tuning of physicochemical properties and biological activity, making it a highly attractive starting point in drug discovery campaigns.

This guide provides a robust and reliable methodology for constructing this valuable chemical scaffold, emphasizing the underlying principles to empower researchers to adapt and optimize the synthesis for their specific target derivatives.

General Synthetic Strategy: The Sulfonylation of 2-Aminopyridine

The most direct and widely adopted method for synthesizing N-(pyridin-2-yl)methanesulfonamide derivatives is the nucleophilic attack of 2-aminopyridine (or a substituted analogue) on methanesulfonyl chloride.[5][6][7] This reaction is a classic example of sulfonamide bond formation.

Causality Behind the Method:

  • Nucleophile: The primary amine group (-NH₂) on the pyridine ring is a potent nucleophile.

  • Electrophile: The sulfur atom in methanesulfonyl chloride (CH₃SO₂Cl) is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

  • Byproduct: The reaction liberates one equivalent of hydrochloric acid (HCl). This acidic byproduct can protonate the pyridine nitrogen or the starting amine, rendering it non-nucleophilic. Therefore, a base must be included to act as an acid scavenger, driving the reaction to completion.

The overall workflow is depicted below.

G SM Starting Materials (2-Aminopyridine, Methanesulfonyl Chloride) Reaction Sulfonylation Reaction (Solvent, Base) SM->Reaction Combine & React Workup Aqueous Work-up & Extraction Reaction->Workup Quench & Isolate Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product Pure N-(pyridin-2-yl)methanesulfonamide Purification->Product Validation Characterization & Validation (NMR, MS, IR, MP) Product->Validation Confirm Structure & Purity G Product Purified Solid NMR ¹H & ¹³C NMR Product->NMR Structural Elucidation MS Mass Spectrometry Product->MS Molecular Weight Confirmation IR FT-IR Spectroscopy Product->IR Functional Group ID MP Melting Point Product->MP Purity Assessment Final Confirmed Structure & Purity >95% NMR->Final MS->Final IR->Final MP->Final

Sources

Application

Application Notes and Protocols: Pyridin-2-ylmethanesulfonic Acid HCl as a Brønsted Acid Catalyst in Organic Synthesis

Introduction In the landscape of modern organic synthesis, the development of efficient, recoverable, and tunable catalysts is a cornerstone of innovation. Pyridin-2-ylmethanesulfonic acid hydrochloride presents itself a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, the development of efficient, recoverable, and tunable catalysts is a cornerstone of innovation. Pyridin-2-ylmethanesulfonic acid hydrochloride presents itself as a compelling, yet underexplored, candidate for Brønsted acid catalysis. Its unique molecular architecture, featuring a pyridinium moiety tethered to a sulfonic acid group via a methylene linker, suggests a synergistic combination of properties beneficial for catalytic activity. The pyridinium ring can enhance the acidity of the sulfonic acid group through an inductive effect and can also influence the solubility and interaction of the catalyst with organic substrates. The presence of the hydrochloride provides a readily available proton source, further contributing to its potential as an acid catalyst.

This document serves as a detailed guide for researchers, chemists, and drug development professionals on the prospective applications of Pyridin-2-ylmethanesulfonic acid HCl in organic synthesis. While direct literature on the catalytic applications of this specific molecule is nascent, this guide provides a scientifically-grounded exploration of its potential, drawing strong parallels from the well-established catalytic prowess of structurally related compounds such as pyridinium p-toluenesulfonate (PPTS) and sulfonic acid-functionalized ionic liquids.[1][2][3] The protocols and mechanistic insights presented herein are built upon a foundation of proven methodologies for analogous Brønsted acid catalysts, offering a robust starting point for the investigation and application of this promising catalyst.

Synthesis of Pyridin-2-ylmethanesulfonic Acid HCl

A plausible synthetic route to Pyridin-2-ylmethanesulfonic acid HCl can be envisioned through a two-step process starting from 2-picoline (2-methylpyridine).

Synthesis_Workflow Start 2-Picoline Step1 Sulfonation Start->Step1 Intermediate Pyridin-2-ylmethanesulfonic Acid Step1->Intermediate e.g., SO3, H2SO4 Step2 Acidification Intermediate->Step2 Product Pyridin-2-ylmethanesulfonic Acid HCl Step2->Product HCl

Caption: Plausible synthetic workflow for Pyridin-2-ylmethanesulfonic acid HCl.

Potential Catalytic Applications

Based on the catalytic behavior of analogous sulfonic acids and pyridinium salts, Pyridin-2-ylmethanesulfonic acid HCl is anticipated to be an effective catalyst in a range of acid-mediated transformations.

Esterification of Carboxylic Acids

The esterification of carboxylic acids with alcohols is a fundamental transformation in organic synthesis, often requiring an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol. Strong Brønsted acids like arylsulfonic acids are known to be effective catalysts for this reaction.[4]

Proposed Catalytic Role: Pyridin-2-ylmethanesulfonic acid HCl can act as a proton source to activate the carboxylic acid. The pyridinium counter-ion may also play a role in stabilizing intermediates and influencing the reaction environment.

Esterification_Cycle Catalyst Pyridin-2-ylmethanesulfonic Acid HCl (Py-CH2SO3H·HCl) Carboxylic_Acid R-COOH Catalyst->Carboxylic_Acid H+ Protonated_Acid R-C(OH)2+ Carboxylic_Acid->Protonated_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Alcohol->Tetrahedral_Intermediate Ester R-COOR' Tetrahedral_Intermediate->Ester - H2O, - H+ Water H2O Tetrahedral_Intermediate->Water Ester->Catalyst releases H+

Caption: Proposed catalytic cycle for esterification.

Experimental Protocol:
  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the carboxylic acid (1.0 equiv), the alcohol (1.2-2.0 equiv), and toluene (to azeotropically remove water).

  • Add Pyridin-2-ylmethanesulfonic acid HCl (1-5 mol%).

  • Heat the reaction mixture to reflux and monitor the formation of water in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water is collected or the reaction is complete as determined by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst, followed by brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

Substrate (Acid)Substrate (Alcohol)Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Acetic AcidEthanol2TolueneReflux4-6>90 (expected)
Benzoic AcidMethanol3TolueneReflux6-8>85 (expected)
Stearic Acidn-Butanol1.5TolueneReflux8-12>95 (expected)
Data is hypothetical and based on typical results for sulfonic acid catalysts.[4]
Acetal and Ketal Protection of Carbonyls

The protection of aldehydes and ketones as acetals or ketals is a common strategy in multi-step synthesis. This reaction is catalyzed by mild acids. Pyridinium p-toluenesulfonate (PPTS) is a widely used catalyst for this transformation due to its mild acidity, which helps to avoid side reactions with sensitive substrates.[2][5]

Proposed Catalytic Role: Pyridin-2-ylmethanesulfonic acid HCl is expected to function similarly to PPTS, providing a controlled source of protons to activate the carbonyl group for nucleophilic attack by the diol.

Experimental Protocol:
  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and the diol (e.g., ethylene glycol, 1.1-1.5 equiv) in a suitable solvent (e.g., dichloromethane or toluene).

  • Add Pyridin-2-ylmethanesulfonic acid HCl (1-5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating. For less reactive ketones, a Dean-Stark trap may be used with refluxing toluene to remove the water formed.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench with a weak base (e.g., a saturated solution of sodium bicarbonate).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

Carbonyl CompoundDiolCatalyst Loading (mol%)SolventTemperatureTime (h)Yield (%)
BenzaldehydeEthylene Glycol2TolueneReflux2-4>95 (expected)
CyclohexanoneEthylene Glycol3TolueneReflux4-6>90 (expected)
Acetophenone1,3-Propanediol5TolueneReflux8-12>85 (expected)
Data is hypothetical and based on typical results for PPTS.[2]
Tetrahydropyranylation (THP) of Alcohols

The protection of alcohols as their tetrahydropyranyl (THP) ethers is another essential transformation in organic synthesis. This reaction is also efficiently catalyzed by mild acids like PPTS.[5]

Proposed Catalytic Role: Pyridin-2-ylmethanesulfonic acid HCl is anticipated to catalyze the formation of the oxocarbenium ion intermediate from dihydropyran, which is then trapped by the alcohol.

THP_Protection_Workflow Start Alcohol (R-OH) + Dihydropyran (DHP) Step1 Catalyst Addition (Py-CH2SO3H·HCl) Start->Step1 Reaction Reaction Mixture Step1->Reaction Step2 Stirring at RT Reaction->Step2 Monitoring TLC/GC Monitoring Step2->Monitoring Step3 Work-up Monitoring->Step3 Reaction Complete Product THP-protected Alcohol (R-OTHP) Step3->Product

Caption: Workflow for the THP protection of alcohols.

Experimental Protocol:
  • To a solution of the alcohol (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane), add dihydropyran (1.2-1.5 equiv).

  • Add a catalytic amount of Pyridin-2-ylmethanesulfonic acid HCl (1-3 mol%).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a few drops of triethylamine or by washing with a saturated sodium bicarbonate solution.

  • Dilute the mixture with the solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford the THP-protected alcohol, which is often pure enough for subsequent steps.

AlcoholCatalyst Loading (mol%)SolventTemperatureTime (h)Yield (%)
Benzyl Alcohol1CH2Cl2Room Temp.1-2>98 (expected)
Geraniol2CH2Cl2Room Temp.2-3>95 (expected)
Menthol1.5CH2Cl2Room Temp.1-3>97 (expected)
Data is hypothetical and based on typical results for PPTS.[5]

Conclusion

Pyridin-2-ylmethanesulfonic acid HCl holds significant promise as a versatile and effective Brønsted acid catalyst for a variety of organic transformations. Its unique structure, combining a pyridinium salt with a sulfonic acid moiety, suggests that it can offer a balance of reactivity and selectivity, potentially with advantages in terms of solubility and handling compared to traditional acid catalysts. The protocols and applications detailed in this guide, while based on the established reactivity of analogous compounds, provide a solid foundation for researchers to explore the catalytic potential of this novel reagent. Further investigation into its catalytic scope, recyclability, and application in more complex synthetic challenges is warranted and encouraged.

References

  • Fang, D., et al. (2007). Protic pyridinium ionic liquids: Synthesis, acidity determination and their performances for acid catalysis.
  • Longdom Publishing. (2024). Solvent Properties of Pyridinium Ionic Liquids. Available at: [Link]

  • Labinsights. (2023). Monosubstituted Pyridinium-Based Ionic Liquids. Available at: [Link]

  • Ariyanti, D., et al. (2020).
  • Wang, Y., et al. (2011). Theoretical Study for Pyridinium-Based Ionic Liquid 1-Ethylpyridinium Trifluoroacetate: Synthesis Mechanism, Electronic Structure, and Catalytic Reactivity. The Journal of Physical Chemistry A, 115(26), 7738-7746.
  • Chemical Abstracts Service. (2025). Photoinduced C–H Functionalization of Pyridines with N-Functionalized Pyridinium Salts. Available at: [Link]

  • ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Available at: [Link]

  • PMC. (2025). Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis. Available at: [Link]

  • Zhang, J., et al. (2023). Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer. Green Chemistry, 25(14), 5489-5507.
  • PMC. (2023). N-Amino Pyridinium Salts in Organic Synthesis. Available at: [Link]

  • PMC. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. Available at: [Link]

  • ACS Publications. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation. Available at: [Link]

  • ACS Publications. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. Available at: [Link]

  • The University of Liverpool Repository. (2023). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Available at: [Link]

  • Ruan, J., & Xiao, J. (2018). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • ACS Publications. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. Available at: [Link]

  • Temple University. (2021). SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZATION METHODS. Available at: [Link]

  • ResearchGate. (2025). Application of Pyridinium Salts to Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. (2016). Sulfonic acid synthesis by sulfonation. Available at: [Link]

  • Miyashita, M., et al. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772-3774.
  • MDPI. (2023). A Sulfonic Acid Polyvinyl Pyridinium Ionic Liquid Catalyzes the Multi-Component Synthesis of Spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines and -Pyrazines. Available at: [Link]

  • ResearchGate. (2007). The sulfonic acid-functionalized ionic liquids with pyridinium cations: Acidities and their acidity–catalytic activity relationships. Available at: [Link]

  • RSC Publishing. (2020). Organocatalytic hydroboration of olefins in pyrrolidinium ionic liquids. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of Pyridin-2-ylmethanesulfonic Acid

Part 1: Critical Stability Alert (The "Why") Executive Summary: Pyridin-2-ylmethanesulfonic acid (PMS) is thermodynamically unstable in aqueous solution . Unlike benzenesulfonic acid, which is highly stable, the presence...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Critical Stability Alert (The "Why")

Executive Summary: Pyridin-2-ylmethanesulfonic acid (PMS) is thermodynamically unstable in aqueous solution . Unlike benzenesulfonic acid, which is highly stable, the presence of the pyridine nitrogen at the 2-position creates a unique electronic environment that facilitates protodesulfonation .

Researchers frequently report "disappearing" starting material during HPLC monitoring or the emergence of a distinct "pyridine-like" odor. This is due to the spontaneous hydrolysis of the C-S bond, releasing sulfur dioxide (


) or sulfite (

) and generating 2-methylpyridine (2-picoline) .
The Degradation Mechanism

The instability arises from the zwitterionic nature of the molecule and the electron-withdrawing capacity of the protonated pyridine ring. In aqueous media, the mechanism typically follows a hydrolytic pathway where the methylene bridge (


) becomes activated.

PMS_Degradation PMS Pyridin-2-ylmethanesulfonic Acid (Zwitterionic Form) Inter Activated Transition State (Protonated Pyridine) PMS->Inter H2O / H+ (Equilibrium) Products Degradation Products: 2-Methylpyridine + H2SO4/SO2 Inter->Products Irreversible Desulfonation (-SO3)

Figure 1: The primary degradation pathway of PMS in aqueous solution involves the cleavage of the C-S bond, yielding 2-methylpyridine.

Part 2: Troubleshooting Guide

Scenario 1: "My HPLC peak for the starting material is decreasing rapidly."

Diagnosis: Spontaneous Hydrolysis. Root Cause: You likely dissolved the compound in unbuffered water or a protic solvent and left it at room temperature. The acidity of the sulfonic acid group (


 to 

) can auto-catalyze the protonation of the pyridine ring, accelerating decomposition.

Corrective Action:

  • Temperature Control: Always keep aqueous solutions on an ice bath (

    
    ). The rate of desulfonation drops significantly at lower temperatures.
    
  • Buffer Usage: Avoid low pH. Dissolve in a buffered solution (pH 6–7) immediately. Neutralizing the zwitterion stabilizes the C-S bond.

  • Solvent Switch: If the experiment allows, switch to aprotic polar solvents like DMSO or Acetonitrile.

Scenario 2: "I smell a strong, unpleasant pyridine odor."

Diagnosis: Formation of 2-Picoline.[1] Root Cause: Significant degradation has occurred. 2-Methylpyridine (2-picoline) has a distinct, penetrating odor even at low concentrations, whereas pure PMS is a solid with little odor.

Corrective Action:

  • Quantify Impurity: Run an HPLC check immediately (see Protocol A below).

  • Purification: If the degradation is minor (<5%), you can recrystallize from ethanol/water, but yield will be lost. If >10%, discard the batch.

Scenario 3: "The compound elutes in the void volume on my HPLC."

Diagnosis: Retention Failure. Root Cause: PMS is highly polar and zwitterionic. Standard C18 columns cannot retain it, causing it to co-elute with the solvent front.

Corrective Action:

  • Method Change: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or use an Ion-Pairing Reagent (e.g., Hexanesulfonic acid) in your mobile phase.

Part 3: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to verify the purity of your PMS stock.

ParameterCondition
Column HILIC Amide or C18 with Ion-Pairing (e.g., 5mM Sodium Hexanesulfonate)
Mobile Phase A 10mM Ammonium Acetate (pH 5.5)
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 mins (HILIC mode)
Detection UV @ 254 nm (Pyridine ring absorption)
Expected Retention 2-Picoline: Elutes early (hydrophobic). PMS: Elutes late (hydrophilic).
Protocol B: Optimal Storage & Handling

Follow this logic to maximize shelf-life.

Storage_Protocol Start Received PMS Shipment Form Is it Solid or Solution? Start->Form Solid Solid State Form->Solid Solution Aqueous Solution Form->Solution Action1 Store at -20°C Desiccator (Hygroscopic) Solid->Action1 Action2 Use Immediately Keep on Ice (4°C) Solution->Action2 Action3 Do NOT Store > 24h Action2->Action3

Figure 2: Decision tree for the storage and handling of Pyridin-2-ylmethanesulfonic acid.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I convert the acid to a salt to improve stability? A: Yes. Converting PMS to its sodium or potassium salt significantly improves stability. The salt form reduces the availability of protons that catalyze the cleavage of the C-S bond. Neutralize carefully with 1 equivalent of NaOH or KOH and lyophilize.

Q2: Is the degradation reversible? A: No. Once PMS degrades to 2-methylpyridine and sulfur dioxide, the reaction is irreversible under aqueous conditions. You cannot "re-sulfonate" it simply by adjusting pH.

Q3: Why is the 2-isomer less stable than the 3- or 4-isomers? A: The 2-position is adjacent to the electron-withdrawing nitrogen. This proximity destabilizes the


 bond through inductive effects and facilitates the formation of a transition state that releases 

. The 3- and 4-isomers lack this direct proximity effect, making them significantly more robust.

Q4: Can I use DMSO as a stock solvent? A: Yes, anhydrous DMSO is an excellent solvent for PMS. It prevents hydrolytic desulfonation. However, ensure the DMSO is dry; wet DMSO will still allow slow degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95465, 2-Pyridylhydroxymethanesulfonic acid. Retrieved February 26, 2026 from [Link]

    • Note: Provides physicochemical properties and structural data relevant to the free acid and its deriv
  • Note: Discusses the general instability of pyridine-2-sulfonates and the form
  • Note: Confirms the commercial handling requirements (inert gas, low temper
  • Katritzky, A. R., & Lagowski, J. M. (1960).The Principles of Heterocyclic Chemistry. Academic Press.
  • Note: Supplier-specific data regarding storage conditions (2-8°C, inert

Sources

Optimization

Controlling pH during isolation of pyridin-2-ylmethanesulfonic acid

Introduction Pyridin-2-ylmethanesulfonic acid is a bifunctional molecule of increasing interest in pharmaceutical and materials science research. Its unique structure, combining a strongly acidic sulfonic acid group with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridin-2-ylmethanesulfonic acid is a bifunctional molecule of increasing interest in pharmaceutical and materials science research. Its unique structure, combining a strongly acidic sulfonic acid group with a weakly basic pyridine ring, makes it a valuable building block. However, these same properties present a significant challenge during its synthesis and isolation. The compound exists as a zwitterion, meaning its solubility is dramatically dependent on the pH of the surrounding medium.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the critical aspect of pH control during the isolation of pyridin-2-ylmethanesulfonic acid. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and offer a robust troubleshooting guide to ensure successful and repeatable isolation of this compound.

The Critical Role of pH: Understanding Zwitterionic Chemistry

The key to successfully isolating pyridin-2-ylmethanesulfonic acid lies in understanding its acid-base chemistry. The molecule possesses two ionizable groups:

  • The Sulfonic Acid Group (-SO₃H): This is a very strong acid. Alkyl sulfonic acids have pKa values that are typically negative, in the range of -2.0 to -7.0.[1][2] For our purposes, we can estimate the pKa of this group (pKa₁) to be approximately -2.0. This means that at any pH above -2.0, this group will be deprotonated, carrying a negative charge (-SO₃⁻).

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is weakly basic. The pKa of the conjugate acid, the pyridinium ion, is approximately 5.2.[3][4] This pKa (pKa₂) represents the equilibrium between the protonated (positively charged) form and the neutral form.

At different pH values, the molecule will exist in one of three primary forms:

G cluster_low_ph Low pH (pH < pKa₁ ≈ -2.0) cluster_pi Isoelectric Point (pH = pI ≈ 1.6) cluster_high_ph High pH (pH > pKa₂ ≈ 5.2) node_low Cationic Form (+1 Net Charge) High Solubility node_pi Zwitterionic Form (0 Net Charge) Minimum Solubility node_low->node_pi Add Base (Increase pH) node_pi->node_low Add Acid (Decrease pH) node_high Anionic Form (-1 Net Charge) High Solubility node_pi->node_high Add Base (Increase pH) node_high->node_pi Add Acid (Decrease pH)

The pH at which the molecule has a net charge of zero is known as the isoelectric point (pI) . At this pH, the zwitterionic form is dominant, and the molecule's solubility in aqueous solutions is at its minimum. This principle is the foundation of its isolation.[5]

The pI can be calculated by averaging the two pKa values that bracket the neutral zwitterion.[6]

  • pI = (pKa₁ + pKa₂) / 2

  • pI ≈ (-2.0 + 5.2) / 2 = 1.6

Therefore, the target pH for precipitating pyridin-2-ylmethanesulfonic acid from an aqueous solution is approximately 1.6 .

Data Summary: pH vs. Solubility

pH RangeDominant Ionic FormNet ChargeExpected Aqueous Solubility
pH < -2.0Cationic+1High
pH ≈ 1.6 (pI) Zwitterionic 0 Minimum
pH > 5.2Anionic-1High

Experimental Protocol: pH-Controlled Isolation

This protocol assumes the synthesis has been completed and the crude product is in an aqueous solution. A plausible synthetic route involves the oxidation of 2-mercaptopyridine followed by hydrolysis, similar to the synthesis of pyridine-2-sulfonic acid.[7]

Materials:

  • Crude aqueous solution of pyridin-2-ylmethanesulfonic acid

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter or pH strips (with 0.5 pH unit resolution)

  • Ice bath

  • Büchner funnel and filter paper

  • Cold deionized water

  • Cold acetone

  • Vacuum oven

Procedure:

  • Initial Cooling: Place the flask containing the crude aqueous solution of your product in an ice bath and stir for 15-20 minutes until the temperature is below 10°C. Cooling enhances precipitation and minimizes the solubility of the product even at the pI.

  • Coarse pH Adjustment: While stirring, slowly add 1 M HCl or 1 M NaOH dropwise to bring the pH of the solution to approximately 2.0. Monitor the pH closely.

  • Fine pH Adjustment (Crucial Step): Switch to a more dilute acid (e.g., 0.1 M HCl) for fine adjustment. Add the acid drop by drop, allowing the pH to stabilize between additions. The goal is to precisely reach the isoelectric point, estimated to be pH 1.6 . As you approach this pH, you should observe the formation of a white precipitate.

  • Precipitation and Aging: Once the target pH of 1.6 is reached and precipitation is evident, continue stirring the slurry in the ice bath for at least 30-60 minutes. This "aging" period allows for complete precipitation and can improve the crystal structure, making filtration easier.

  • Isolation by Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any remaining water-soluble impurities. Follow this with a wash of cold acetone to help displace the water and speed up drying.

  • Drying: Carefully transfer the solid product to a watch glass or drying dish and dry under vacuum at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Troubleshooting Guide (Q&A)

G cluster_ph pH Troubleshooting cluster_impurity Impurity Troubleshooting start Isolation Attempt check_yield Low or No Precipitate? start->check_yield oily_product Oily Product Formed? check_yield->oily_product No ph_check Verify pH Meter Calibration check_yield->ph_check Yes success Crystalline Solid Obtained (High Yield) oily_product->success No solvent_wash Perform Liquid-Liquid Extraction (at high or low pH) oily_product->solvent_wash Yes ph_adjust Slowly Adjust pH to ~1.6 Use Dilute Acid ph_check->ph_adjust ph_recheck Re-check pH of Supernatant ph_adjust->ph_recheck ph_recheck->start Retry Precipitation recrystallize Consider Recrystallization solvent_wash->recrystallize recrystallize->start Retry Isolation

Q1: I've adjusted the pH to 1.6, but no precipitate has formed, or the yield is very low. What's wrong?

  • Probable Cause: The most likely reason is an inaccurate pH measurement or a solution that is too dilute. The isoelectric point is a sharp minimum in the solubility curve; even a small deviation in pH can significantly increase solubility.

  • Solution:

    • Verify pH Meter Calibration: First, ensure your pH meter is accurately calibrated with fresh buffers (pH 1.0, 4.0, 7.0).

    • Re-adjust pH: If the calibration is correct, slowly add more dilute acid dropwise. It's possible your solution required slightly more acid to reach the true pI.

    • Concentrate the Solution: If the product concentration is too low, it may not precipitate even at the pI. If possible, carefully concentrate the solution by removing some of the solvent under reduced pressure and then repeat the pH adjustment and cooling procedure.

    • Increase Aging Time: Allow the solution to stir in the ice bath for a longer period (2-3 hours or even overnight) to encourage nucleation and crystal growth.

Q2: When I adjust the pH, the product comes out as a sticky oil instead of a solid. How can I fix this?

  • Probable Cause: This often indicates the presence of impurities that are "oiling out" with your product or that the product itself is precipitating in an amorphous, non-crystalline form.

  • Solution:

    • Purify Before Precipitation: Before adjusting the pH to the isoelectric point, perform a preliminary purification. Adjust the pH to a high value (e.g., pH 8-9) to ensure your product is fully deprotonated and water-soluble (anionic form). Wash the aqueous solution with an organic solvent like dichloromethane or ethyl acetate to remove any non-polar impurities. Then, adjust the pH of the aqueous layer back down to the pI (1.6) to precipitate the purified product.[8]

    • Solvent Trituration: If you have already isolated the oil, try dissolving it in a minimal amount of a suitable solvent (e.g., methanol) and then slowly adding a non-solvent (e.g., diethyl ether or acetone) while stirring vigorously to try and induce crystallization.

Q3: My final product is contaminated with inorganic salts (like NaCl or KCl). How can I prevent this?

  • Probable Cause: This is usually due to insufficient washing of the filter cake or co-precipitation of salts.

  • Solution:

    • Thorough Washing: Ensure you wash the filter cake thoroughly with cold deionized water. Using room temperature or warm water will dissolve some of your product.

    • Choice of Acid/Base: If possible, use an acid and base that form highly soluble salts, or ones that can be removed under vacuum. For example, using aqueous ammonia to raise the pH and acetic acid to lower it can sometimes be advantageous, as the resulting ammonium acetate salt has some volatility. However, HCl and NaOH are standard and typically effective if washing is performed correctly.

    • Recrystallization: Dissolve the impure product by adjusting the pH away from the pI (e.g., to pH 6-7), filter off any insoluble impurities, and then re-precipitate by adjusting the pH back to 1.6.

Frequently Asked Questions (FAQs)

What is the isoelectric point (pI) and why is it the most important parameter for isolating this compound? The isoelectric point is the specific pH at which the molecule has a net electrical charge of zero. At this pH, the attractive forces between individual zwitterionic molecules are maximized, and their interaction with water molecules is minimized, leading to a sharp decrease in aqueous solubility. By adjusting the pH of the crude reaction mixture to the pI, we can selectively precipitate the desired compound, leaving many impurities behind in the solution.[5]

How does the choice of acid or base for pH adjustment affect the final product? The primary role of the acid and base is to adjust the proton concentration (pH). The counter-ions (e.g., Cl⁻ from HCl, Na⁺ from NaOH) will remain in the solution. If the product is not washed properly during filtration, these ions can crystallize with your product as an inorganic salt impurity. For most applications, common inorganic acids (HCl, H₂SO₄) and bases (NaOH, KOH) are acceptable and cost-effective.

What are the best solvent systems for isolating this compound? Water is the primary solvent used for the pH-adjustment and precipitation step due to the high solubility of the cationic and anionic forms of the product. For washing the final solid, cold deionized water is used to remove residual salts, and a water-miscible organic solvent like cold acetone or ethanol is used to wash away the water and facilitate drying.

How can I be sure my pH measurement is accurate? Accurate pH measurement is non-negotiable for this procedure. Always use a recently calibrated pH meter. For best results, use a three-point calibration (e.g., pH 1.0, 4.0, and 7.0) to ensure accuracy across the acidic range. When making measurements, allow the reading to stabilize completely before adding more acid or base.

References

  • Brainly. (2023). What is the pKa of pyridinium (in PPTS)? Available at: [Link]

  • OWL, Cengage. pKa Values for Organic and Inorganic Bronsted Acids at 25°C.
  • The Nest Group. (n.d.). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Available at: [Link]

  • Chromatography Forum. (2004). Separation of zwitter ionic drug molecule. Available at: [Link]

  • Reddit. (2019). Why is pyridinium more acidic than ammonium when pyridine is more basic than ammonia? Available at: [Link]

  • Wikipedia. (n.d.). Sulfonic acid. Available at: [Link]

  • ACS Publications. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Available at: [Link]

  • ResearchGate. (2020). How to desalt zwitterions? Available at: [Link]

  • Chemistry LibreTexts. (2019). 17.4: Sulfonic Acids. Available at: [Link]

  • Stack Exchange. (2013). How does one calculate Pka value for Pyridinium by using pka value of pyridine? Available at: [Link]

  • ResearchGate. (n.d.). pK, values which have been reported for strong acids. Available at: [Link]

  • SOLVOMET. (2016). Alkylsulfuric acid ionic liquids: a promising class of strongly acidic room-temperature ionic liquids. Available at: [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Study.com. (2017). Isoelectric Point Calculation | Formula & Equation. Available at: [Link]

  • PMC. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available at: [Link]

  • Semantic Scholar. (n.d.). Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids. Available at: [Link]

  • YouTube. (2016). Zwitterion and Amino Acid Charge Given pH and pKa. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. Available at: [Link]

  • Chemaxon. (n.d.). Isoelectric point (pI) calculation. Available at: [Link]

  • Wikipedia. (n.d.). Isoelectric point. Available at: [Link]

  • Pearson. (n.d.). Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa. Available at: [Link]

  • University of Bristol, Department of Chemistry. (n.d.). Ch27: Isoelectronic point. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2-Pyridylmethanesulfonyl Chloride (2-PMSC)

Topic: Stability, Decomposition, and Handling of 2-PMSC Status: Active | Severity: Critical | Audience: Medicinal Chemists & Process Engineers Introduction: The "Black Tar" Paradox Welcome to the technical support portal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Decomposition, and Handling of 2-PMSC

Status: Active | Severity: Critical | Audience: Medicinal Chemists & Process Engineers

Introduction: The "Black Tar" Paradox

Welcome to the technical support portal for 2-pyridylmethanesulfonyl chloride (2-PMSC) . If you are reading this, you have likely encountered the "Black Tar" paradox: you synthesized a white crystalline solid, but after an hour on the high-vacuum line or overnight storage in the freezer, it transformed into a dark, viscous, insoluble oil.

2-PMSC is notoriously unstable compared to its phenyl analogs. Its instability arises from two synergistic structural flaws:

  • The Pyridine Nitrogen: Acts as an internal base/nucleophile.

  • The Alpha-Methylene Protons: Highly acidic due to the flanking electron-withdrawing sulfonyl group and the pyridine ring.

This guide provides the forensic tools to identify what went wrong and the protocols to prevent it from happening again.

Part 1: Diagnostics & Troubleshooting (Q&A)

Issue 1: "My product turned into a black oil/solid mixture."

Diagnosis: Sulfene Oligomerization Unlike benzenesulfonyl chlorides, 2-PMSC possesses


-protons. In the presence of even weak bases (including its own pyridine ring in concentrated phases), it undergoes E1cB elimination  to form a transient sulfene  intermediate (

). This species is highly reactive and rapidly polymerizes or dimerizes, leading to the intractable black tar you observe.

Corrective Action:

  • Do NOT store neat. If isolation is necessary, store as a dilute solution in

    
     or Toluene at -78°C.
    
  • Acidify: Storing with a trace of HCl (in ether) can protonate the pyridine nitrogen, shutting down the self-catalyzed elimination pathway.

Issue 2: "The solid melted and smells acrid (like SO2)."

Diagnosis: Desulfonylation (SO2 Extrusion) Heteroaromatic sulfonyl chlorides are prone to cheletropic extrusion of sulfur dioxide. This converts your expensive sulfonyl chloride into 2-(chloromethyl)pyridine .

Mechanism:



Verification (NMR Protocol): Check the chemical shift of the methylene (


) protons.
Compound1H NMR Shift (CDCl3)Diagnostic Feature
2-PMSC (Target) ~5.4 - 5.6 ppm Singlet. Sharp.
2-(Chloromethyl)pyridine ~4.7 - 4.8 ppm Singlet. Upfield shift due to loss of electron-withdrawing

.
Sulfonic Acid (Hydrolysis) ~4.9 - 5.1 ppm Broad singlet. Acidic proton usually visible >10 ppm.
Issue 3: "Reaction with amine failed (Low Yield/Complex Mixture)."

Diagnosis: The "Base-First" Error If you added the amine base (e.g., TEA, DIPEA) to the sulfonyl chloride before the nucleophile (amine/alcohol), you likely triggered the sulfene pathway.

Protocol Adjustment:

  • Dissolve the nucleophile (amine) and base in solvent.

  • Cool to -78°C or 0°C .

  • Add 2-PMSC solution dropwise to the amine mixture. Why? This ensures the sulfonyl chloride is immediately trapped by the nucleophile rather than finding a base to eliminate with.

Part 2: Visualizing the Instability

The following diagram illustrates the "Kill Zone"—the competing pathways that destroy 2-PMSC before it can react with your target.

PMSC_Decomposition cluster_danger The Instability Trap PMSC 2-PMSC (Target Reagent) Sulfene Sulfene Intermediate [Py-CH=SO2] PMSC->Sulfene Base (or Self-Cat) -HCl (E1cB) Chloromethyl 2-(Chloromethyl)pyridine (via SO2 Loss) PMSC->Chloromethyl Heat (>0°C) -SO2 SulfonicAcid Sulfonic Acid (Hydrolysis Product) PMSC->SulfonicAcid H2O/Moisture Sulfonamide Target Sulfonamide (Product) PMSC->Sulfonamide Amine Nucleophile Low Temp (-78°C) Tar Oligomers/Tars (Black Viscous Solid) Sulfene->Tar Polymerization

Figure 1: Mechanistic pathways of 2-PMSC decomposition. Note the central role of the Sulfene intermediate in "black tar" formation.

Part 3: Recommended Synthetic Workflow

Core Directive: Avoid Isolation. The most robust method for using 2-PMSC is to generate it in situ via oxidative chlorination of the corresponding thiol or disulfide. This bypasses the isolation step where most decomposition occurs.

Protocol: In Situ Oxidative Chlorination (The "Safe" Route)

Reagents:

  • Starting Material: 2-Mercaptomethylpyridine (or disulfide).

  • Oxidant:

    
     (30%) / 
    
    
    
    (Thionyl Chloride) OR
    
    
    (N-Chlorosuccinimide) / HCl.
  • Solvent:

    
     or 
    
    
    
    .

Step-by-Step Guide:

  • Preparation (0 min): Dissolve 2-mercaptomethylpyridine (1.0 equiv) in

    
     at 0°C.
    
  • Oxidation (0 - 15 min): Add

    
     (4.0 equiv) and 
    
    
    
    (aq) (2.0 equiv). Stir vigorously. Mechanism: The thiol is oxidized to the sulfonyl chloride.[1][2] The acidic medium prevents sulfene formation.
  • Extraction (Quickly): Dilute with cold brine/ether. Separate phases rapidly. Do not dry with basic drying agents (like

    
    ); use 
    
    
    
    .
  • Coupling (Immediate): Add the cold organic layer directly to a solution of your amine and excess base (at 0°C or lower).

Part 4: Decision Matrix for Quality Control

Before committing your precious amine to a reaction, verify the quality of your sulfonyl chloride using this logic flow.

QC_Workflow Start Sample 2-PMSC Visual Visual Inspection Start->Visual Color Color? Visual->Color White White/Pale Yellow Color->White Dark Dark/Black/Oily Color->Dark Discard NMR Run 1H NMR (CDCl3) White->NMR CheckShift Check CH2 Shift NMR->CheckShift Good ~5.5 ppm (Sharp) PROCEED CheckShift->Good Pure Bad1 ~4.7 ppm (Desulfonylation) CheckShift->Bad1 Thermal Damage Bad2 Broad/Acidic (Hydrolysis) CheckShift->Bad2 Wet Solvent

Figure 2: Quality Control Decision Tree. Use this prior to coupling reactions.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides

    • Detailed analysis of SO2 extrusion rates in pyridine deriv
    • Source:

  • Oxidative Chlorination Methods

    • Protocols for converting thiols to sulfonyl chlorides using

      
      .[1][3]
      
    • Source:[3][4]

  • General Sulfonyl Chloride Instability

    • Mechanisms of hydrolysis and sulfene formation in methanesulfonyl deriv
    • Source:

  • In Situ Generation Techniques

    • Methodology for avoiding isol
    • Source:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of Pyridin-2-ylmethanesulfonic Acid in D₂O

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of pyridin-2-ylmethanesulfonic acid in deuterium oxide (D₂O). Designed for researchers, scientists, and professionals in drug development, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of pyridin-2-ylmethanesulfonic acid in deuterium oxide (D₂O). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison with structurally related alternatives, supported by experimental data and established spectroscopic principles. Our objective is to furnish a practical and scientifically rigorous resource for the structural elucidation and quality control of this and similar compounds.

Introduction: The Significance of Pyridin-2-ylmethanesulfonic Acid

Pyridin-2-ylmethanesulfonic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and chelating properties. The accurate characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. Understanding the ¹H NMR spectrum in an aqueous environment like D₂O is particularly crucial for applications in biological systems and for assessing purity and stability.

This guide will delve into the expected ¹H NMR spectral features of pyridin-2-ylmethanesulfonic acid, compare it with relevant analogues—picolinic acid and 2-pyridylacetic acid—and provide a robust, step-by-step protocol for acquiring high-quality spectra.

Comparative ¹H NMR Spectral Analysis in D₂O

The chemical shifts and coupling constants observed in the ¹H NMR spectrum are exquisitely sensitive to the electronic environment of the protons. For pyridine derivatives, the electron-withdrawing nature of the nitrogen atom and the substituent at the 2-position are the dominant factors influencing the spectrum.

Predicted ¹H NMR Spectrum of Pyridin-2-ylmethanesulfonic Acid

While a publicly available experimental spectrum of pyridin-2-ylmethanesulfonic acid in D₂O is not readily found, we can predict its spectrum with a high degree of confidence based on fundamental principles and data from analogous compounds. The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group, which will significantly deshield the adjacent methylene protons and the protons on the pyridine ring. In D₂O, the acidic proton of the sulfonic acid will exchange with deuterium and will not be observed.

The expected spectrum will feature:

  • A singlet for the methylene protons (-CH₂-).

  • Four signals in the aromatic region corresponding to the four protons on the pyridine ring.

The electron-withdrawing effect of the sulfonate group will cause a downfield shift of all protons compared to a simple substituted pyridine. The proton at the 6-position (H-6), being ortho to the nitrogen, is expected to be the most downfield.

Comparison with Alternative Compounds

To provide a clear context for the spectral features of pyridin-2-ylmethanesulfonic acid, we will compare its predicted spectrum with the experimental data for picolinic acid and 2-pyridylacetic acid in D₂O.

CompoundMethylene Protons (δ, ppm)H-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)
Pyridin-2-ylmethanesulfonic Acid (Predicted) ~4.5 (s, 2H)~7.9 (d)~8.4 (t)~7.8 (t)~8.8 (d)
Picolinic Acid [1][2]N/A~8.03 (d)~8.10 (t)~7.67 (t)~8.76 (d)
2-Pyridylacetic Acid [3][4]~3.9 (s, 2H)~7.4 (d)~7.8 (t)~7.3 (t)~8.5 (d)

Analysis of Comparative Data:

  • Methylene Protons: The methylene protons of pyridin-2-ylmethanesulfonic acid are predicted to be significantly downfield (~4.5 ppm) compared to those of 2-pyridylacetic acid (~3.9 ppm). This is a direct consequence of the superior electron-withdrawing ability of the sulfonate group (-SO₃⁻) compared to the carboxylate group (-COO⁻) in D₂O.

  • Aromatic Protons: A similar trend is expected for the aromatic protons. The protons of pyridin-2-ylmethanesulfonic acid will be the most deshielded (shifted furthest downfield), followed by those of picolinic acid, and then 2-pyridylacetic acid. This reflects the decreasing electron-withdrawing strength of the substituent at the 2-position: -CH₂SO₃⁻ > -COO⁻ > -CH₂COO⁻.

  • pH Dependence: It is crucial to note that the chemical shifts of pyridine derivatives in D₂O can be pH-dependent.[5][6][7] The protonation state of the pyridine nitrogen and any acidic/basic functional groups will alter the electronic distribution and thus the chemical shifts. For reproducible results, controlling or measuring the pD (the pH equivalent in D₂O) is recommended.

Experimental Protocol for ¹H NMR Spectroscopy in D₂O

Acquiring a high-quality ¹H NMR spectrum in D₂O requires careful sample preparation and instrument setup. The following is a detailed, step-by-step methodology.

Materials and Reagents
  • Pyridin-2-ylmethanesulfonic acid (or analogue)

  • Deuterium oxide (D₂O, 99.9% D)

  • Internal standard (e.g., DSS or TSP, sodium 3-(trimethylsilyl)propionate-d₄)

  • NMR tubes (5 mm, high precision)

  • Pipettes and vials

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the analyte into a clean, dry vial.[8]

  • Dissolving in D₂O: Add approximately 0.6-0.7 mL of D₂O to the vial.[8][9] The use of a deuterated solvent is essential to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[10]

  • Addition of Internal Standard: Add a small, known amount of an internal standard such as DSS or TSP. This allows for accurate chemical shift referencing (δ = 0.00 ppm).[11]

  • Ensuring Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical for obtaining sharp NMR signals.[9][12]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean NMR tube. Avoid introducing any solid particles into the tube, as this can degrade the spectral quality.[8][10]

  • pH Adjustment (Optional): If studying the effect of pH, small aliquots of DCl or NaOD can be added to adjust the pD. The pD can be estimated from the chemical shift of certain pH-indicator compounds.[7]

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion and Locking: Carefully insert the NMR tube into the spectrometer. The instrument's lock system will use the deuterium signal from the D₂O to stabilize the magnetic field.[10]

  • Shimming: Perform manual or automated shimming to optimize the homogeneity of the magnetic field. This process is crucial for achieving high resolution and sharp peaks.[13]

  • Setting Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: 16-64 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

    • Spectral Width: Set a spectral width that encompasses all expected signals (e.g., 0-10 ppm).

  • Solvent Suppression (Optional): If the residual HDO signal is obscuring signals of interest, a solvent suppression technique (e.g., presaturation) can be employed.[13]

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Reference the spectrum to the internal standard (DSS or TSP at 0.00 ppm).

    • Integration: Integrate the signals to determine the relative number of protons for each resonance.

Visualizing the Workflow and Structure-Spectrum Correlation

To further clarify the experimental process and the relationship between molecular structure and the resulting NMR spectrum, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing weigh 1. Weigh Sample dissolve 2. Dissolve in D₂O + Standard weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample & Lock transfer->insert shim 5. Shim Magnet insert->shim acquire 6. Acquire Data (FID) shim->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase & Baseline Correction ft->phase ref 9. Reference Spectrum phase->ref integrate 10. Integrate Signals ref->integrate Structure_Spectrum_Correlation cluster_structure Molecular Structure cluster_spectrum ¹H NMR Spectrum mol Pyridin-2-ylmethanesulfonic Acid ewg Electron-Withdrawing Group (-SO₃⁻) deshielding Overall Deshielding (Downfield Shifts) ewg->deshielding Inductive Effect ring Pyridine Ring ring->deshielding Anisotropic Effect ch2 Methylene Group (-CH₂-) ch2_shift -CH₂- Shift: ~4.5 ppm ch2->ch2_shift Proximity to -SO₃⁻ h6 H-6: Most Downfield deshielding->h6

Figure 2: Correlation between molecular structure and ¹H NMR spectral features.

Conclusion

The ¹H NMR spectrum of pyridin-2-ylmethanesulfonic acid in D₂O is predicted to show characteristic downfield shifts for both the methylene and aromatic protons, a direct result of the strong electron-withdrawing nature of the sulfonate group. This guide provides a framework for interpreting this spectrum by comparing it with the spectra of picolinic acid and 2-pyridylacetic acid. The detailed experimental protocol and visual aids are intended to empower researchers to obtain high-quality, reproducible data for this and related compounds, facilitating accurate structural analysis and quality assessment in their research and development endeavors.

References

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  • The University of East Anglia. (2025). Programmable wide-range pH gradients for NMR titrations.
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  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (NP0066544).
  • ChemicalBook. (n.d.). PYRIDINE-2-SULFONIC ACID(15103-48-7) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Picoline(109-06-8) 1 H NMR.
  • ChemicalBook. (n.d.). PYRIDINE-2-SULFONIC ACID(15103-48-7) 13C NMR spectrum.
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • PubChem. (n.d.). 2-Pyridylhydroxymethanesulfonic acid.
  • Tynkkynen, T., Tiainen, M., Soininen, P., & Laatikainen, R. (2009). From proton nuclear magnetic resonance spectra to pH. Assessment of 1H NMR pH indicator compound set for deuterium oxide solutions. Analytica Chimica Acta, 648(1), 105-112.
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  • ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and...

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Comparative

A Comparative Guide to the Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation of Pyridin-2-ylmethanesulfonic Acid

This guide provides an in-depth technical analysis of the fragmentation behavior of pyridin-2-ylmethanesulfonic acid under Electrospray Ionization Mass Spectrometry (ESI-MS) conditions. Designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the fragmentation behavior of pyridin-2-ylmethanesulfonic acid under Electrospray Ionization Mass Spectrometry (ESI-MS) conditions. Designed for researchers, scientists, and drug development professionals, this document offers a comparative perspective, detailing the rationale behind experimental choices and presenting predictive data to support structural elucidation.

Introduction: The Analytical Challenge

Pyridin-2-ylmethanesulfonic acid is a polar organic compound featuring both a basic pyridine ring and a strongly acidic sulfonic acid group. This amphoteric nature makes it an interesting candidate for ESI-MS analysis, a powerful technique for the characterization of polar and thermally labile molecules.[1] Understanding its gas-phase fragmentation is crucial for its unambiguous identification in complex matrices, such as in metabolite identification studies or purity assessments of drug substances.[2] This guide will dissect the expected fragmentation pathways and compare the utility of ESI-MS with other analytical approaches.

Methodology Showdown: ESI-MS vs. Alternative Approaches

While techniques like HPLC-UV can quantify pyridin-2-ylmethanesulfonic acid, they provide no structural information.[2] Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural data but typically requires higher sample concentrations and longer acquisition times. Gas chromatography (GC) is generally unsuitable for such a non-volatile, polar compound without extensive derivatization.[3][4]

ESI-MS, particularly when coupled with liquid chromatography (LC-MS), stands out for its exceptional sensitivity and specificity.[5] It provides molecular weight information and, through tandem mass spectrometry (MS/MS), yields structurally significant fragment ions, making it the premier choice for both qualitative and quantitative analysis of this and similar molecules at trace levels.[5][6]

Core Principles of ESI-MS for Sulfonic Acids

Electrospray ionization is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[6] For pyridin-2-ylmethanesulfonic acid, the choice of ionization polarity is critical.

  • Negative Ion Mode (-ESI): The sulfonic acid group is strongly acidic and readily deprotonates in solution to form a sulfonate anion.[3] Therefore, negative ion mode is the preferred method for achieving high sensitivity, as it directly detects the stable [M-H]⁻ ion.[3][7]

  • Positive Ion Mode (+ESI): While the pyridine nitrogen is basic and can be protonated, the overwhelming acidity of the sulfonic acid group makes the formation of a stable positive ion less favorable. Signal intensity in positive mode is expected to be significantly lower, if observable at all.

Once the deprotonated molecule, the precursor ion [M-H]⁻, is isolated in the mass spectrometer, it is subjected to Collision-Induced Dissociation (CID). In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (e.g., argon or nitrogen). These collisions impart internal energy, leading to bond cleavage and the formation of characteristic product ions.[8]

Experimental Protocol: ESI-MS/MS Analysis

This section outlines a robust, self-validating protocol for the analysis of pyridin-2-ylmethanesulfonic acid.

Objective: To generate a reproducible fragmentation spectrum of the [M-H]⁻ ion of pyridin-2-ylmethanesulfonic acid.

Instrumentation: A triple quadrupole (QqQ) or quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an ESI source.[9]

Materials:

  • Pyridin-2-ylmethanesulfonic acid standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Ammonium acetate (for LC-MS applications)[10]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 µg/mL solution of pyridin-2-ylmethanesulfonic acid in a 50:50 methanol:water solution.

  • Infusion Analysis (for method development):

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.[8]

    • This allows for the optimization of ion source parameters without chromatographic interference.

  • Ion Source Parameter Optimization:

    • Ionization Mode: Negative Electrospray Ionization (-ESI).

    • Capillary Voltage: 3.0-4.0 kV.[11]

    • Nebulizer Pressure: 30-40 psi.[9]

    • Drying Gas Flow: 8-12 L/min.[9]

    • Drying Gas Temperature: 250-320 °C.[9]

    • Rationale: These parameters are optimized to ensure efficient desolvation of the analyte droplets and maximize the signal of the [M-H]⁻ precursor ion.[9]

  • MS1 Scan:

    • Acquire a full scan mass spectrum (e.g., m/z 50-250) to confirm the presence and isolation of the [M-H]⁻ ion at m/z 174.0. The monoisotopic mass of pyridin-2-ylmethanesulfonic acid (C6H7NO3S) is 173.0147. The deprotonated molecule [C6H6NO3S]⁻ has a calculated m/z of 172.0074.

  • MS/MS (Product Ion Scan):

    • Select the [M-H]⁻ ion (m/z 172.0) as the precursor for fragmentation.

    • Apply a range of collision energies (e.g., 10-40 eV) to observe the formation and relative intensities of product ions.

    • Rationale: Varying the collision energy provides insight into the stability of different bonds and helps build a complete picture of the fragmentation cascade.

Experimental Workflow Diagram

Caption: ESI-MS/MS experimental workflow for pyridin-2-ylmethanesulfonic acid.

Predicted Fragmentation Pathway and Spectral Interpretation

Based on the principles of gas-phase ion chemistry and known fragmentation patterns of sulfonic acids and pyridine derivatives, we can predict the major fragmentation pathways for the [M-H]⁻ ion of pyridin-2-ylmethanesulfonic acid (m/z 172.0).[12][13]

The primary fragmentation is expected to involve the cleavage of the C-S bond, which is a common and energetically favorable pathway for sulfonate anions.[12]

Key Predicted Fragmentations:

  • Loss of SO₃ (Sulfur Trioxide): The most characteristic fragmentation of sulfonate anions is the neutral loss of SO₃ (80 Da).[12] This cleavage of the C-S bond would result in the formation of a pyridin-2-ylmethyl anion.

    • [M-H-SO₃]⁻: m/z 172.0 - 80.0 = m/z 92.0

  • Formation of SO₃⁻˙ (Sulfite Radical Anion): An alternative C-S bond cleavage can result in the formation of the sulfite radical anion.

    • [SO₃]⁻˙: m/z 80.0

  • Loss of HSO₃⁻ (Bisulfite Anion): While less common from a simple C-S cleavage, rearrangements can sometimes facilitate the loss of a bisulfite anion (81 Da).

    • [M-H-HSO₃]⁻: m/z 172.0 - 81.0 = m/z 91.0

  • Pyridine Ring Fragmentation: The pyridine ring itself is relatively stable.[14] However, at higher collision energies, the fragment at m/z 92.0 could undergo further fragmentation, such as the loss of HCN (27 Da), a characteristic fragmentation for pyridinyl structures.

    • [C₅H₄N]⁻ → [C₄H₃]⁻ + HCN: m/z 92.0 - 27.0 = m/z 65.0

Predicted Fragmentation Diagram

G parent [M-H]⁻ Pyridin-2-ylmethanesulfonate m/z 172.0 frag1 [C₆H₆N]⁻ Pyridin-2-ylmethyl anion m/z 92.0 parent->frag1 - SO₃ (80 Da) frag2 [SO₃]⁻˙ Sulfite radical anion m/z 80.0 parent->frag2 - C₆H₆N• (92 Da) frag3 [C₄H₃]⁻ m/z 65.0 frag1->frag3 - HCN (27 Da)

Caption: Predicted ESI-MS/MS fragmentation pathway of deprotonated pyridin-2-ylmethanesulfonic acid.

Data Interpretation and Comparison

The expected product ion spectrum provides a unique fingerprint for pyridin-2-ylmethanesulfonic acid. The presence of the key fragments at m/z 92.0 and m/z 80.0 would be highly diagnostic.

m/z (Predicted) Proposed Ion Structure Neutral Loss Significance
172.0[C₆H₆NO₃S]⁻-Precursor Ion ([M-H]⁻)
92.0[C₅H₄N-CH₂]⁻SO₃ (80.0 Da)Primary Fragment. Confirms the pyridinylmethane backbone.
80.0[SO₃]⁻˙C₆H₆N• (92.0 Da)Confirmatory Fragment. Confirms the presence of the sulfonate group.
65.0[C₄H₃]⁻SO₃ + HCNSecondary fragment. Provides further evidence for the pyridine ring.

This fragmentation pattern allows for clear differentiation from potential isomeric impurities, such as pyridine-3-ylmethanesulfonic acid or pyridine-4-ylmethanesulfonic acid.[2] While these isomers would also show a loss of SO₃, the relative stability and subsequent fragmentation of the resulting carbanion (m/z 92.0) might differ, providing a basis for isomeric distinction with high-resolution mass spectrometry and careful analysis of fragment ion ratios.

Conclusion

Electrospray ionization tandem mass spectrometry, operated in negative ion mode, is an exceptionally powerful and sensitive tool for the structural characterization of pyridin-2-ylmethanesulfonic acid. The predictable and diagnostic fragmentation pattern, dominated by the neutral loss of SO₃ to produce an ion at m/z 92.0, provides unambiguous identification. This guide provides the foundational experimental and interpretative framework for researchers to confidently apply this technique for qualitative and quantitative studies involving this and structurally related compounds.

References

  • Karancsiné Menyhárd, D., & Vékey, K. (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments, 43(2), 127-137. Available at: [Link]

  • Singh, S., et al. (2022). Neutral Dissociation of Pyridine Evoked by Irradiation of Ionized Atomic and Molecular Hydrogen Beams. International Journal of Molecular Sciences, 23(15), 8694. Available at: [Link]

  • Eckert, P. A., & Kenttämaa, H. I. (2006). Gas phase chemistry of sulfonate anions: basicities and fragmentation reactions. Journal of the American Society for Mass Spectrometry, 17(10), 1433-1441. Available at: [Link]

  • Medzihradszky, K. F., et al. (2000). Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(4), 329-338. Available at: [Link]

  • Armentrout, P. B. (2000). Periodic Trends in the Binding of Metal Ions to Pyridine Studied by Threshold Collision-Induced Dissociation and Density Functional Theory. Journal of the American Chemical Society, 122(48), 11943-11954. Available at: [Link]

  • Keough, T., et al. (2002). Sulfonic Acid Derivatives for Peptide Sequencing by MALDI MS. Analytical Chemistry, 74(18), 4938-4944. Available at: [Link]

  • Xue, Y. J., et al. (1997). Negative ion electrospray high-performance liquid chromatography-mass spectrometry method development for determination of a highly polar phosphonic acid/sulfonic acid compound in plasma. Optimization of ammonium acetate concentration and in-source collision-induced dissociation. Journal of Chromatography B: Biomedical Sciences and Applications, 703(1-2), 167-175. Available at: [Link]

  • Ipolyi, I., & Vékey, K. (2004). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Rapid Communications in Mass Spectrometry, 18(16), 1849-1856. Available at: [Link]

  • Shankar, S. S., & Kumar, A. (2014). Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. Available at: [Link]

  • Adcock, J. L., et al. (2020). Collision-induced luminescence spectra of pyridine bombarded by 1000 eV He+ cations. MOST Wiedzy. Available at: [Link]

  • Chrominfo. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Chrominfo. Available at: [Link]

  • Ministry of Food and Drug Safety. (2023). Analytical Methods for the Determination of Mutagenic Impurities in Drug Substances or Drug Products. MFDS. Available at: [Link]

  • Van der Rest, G., & Afonso, C. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(6), 674-697. Available at: [Link]

  • Wang, Y., et al. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn, ESI-Q-TOF-MS/MS and DFT calculations. Journal of Mass Spectrometry, 54(11), 947-957. Available at: [Link]

  • Reid, G. E., & McLuckey, S. A. (2002). Substituent effects on the gas-phase fragmentation reactions of sulfonium ion containing peptides. Journal of the American Society for Mass Spectrometry, 13(6), 636-648. Available at: [Link]

  • De La Torre, A., & Crandell, O. (2021). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. Available at: [Link]

  • Vaisar, T., & Heinecke, J. W. (2011). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of the American Society for Mass Spectrometry, 22(6), 1034-1046. Available at: [Link]

  • Mandal, M. K., & Banerjee, S. (2016). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Spectroscopy, 2016, 2572898. Available at: [Link]

  • Giebułtowicz, J., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]

  • Perez, C. J., et al. (2016). Modulation of Phosphopeptide Fragmentation via Dual Spray Ion/Ion Reactions using a Sulfonate-Incorporating Reagent. Journal of the American Society for Mass Spectrometry, 27(1), 132-142. Available at: [Link]

  • Reddit. (2023). How does this molecule produce negative ions? Which functional groups help do that? Why does it not produce positive ions on Electrospray ionization? r/massspectrometry. Available at: [Link]

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Validation

A Comparative Analysis of Acidity: Pyridin-2-ylmethanesulfonic Acid vs. Acetic Acid

A Guide for Researchers and Drug Development Professionals In the landscape of chemical synthesis and drug development, understanding the acidic properties of molecules is paramount. Acidity, quantified by the acid disso...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of chemical synthesis and drug development, understanding the acidic properties of molecules is paramount. Acidity, quantified by the acid dissociation constant (pKa), profoundly influences a compound's solubility, membrane permeability, and receptor-binding interactions. This guide provides an in-depth comparison of the acidity of two distinct organic acids: Pyridin-2-ylmethanesulfonic acid, a heterocyclic sulfonic acid, and acetic acid, a simple carboxylic acid.

At a Glance: A Tale of Two Acids

A direct comparison of the acidity of these two compounds reveals a significant difference in their strength. The pKa value is the negative logarithm of the acid dissociation constant (Ka); a lower pKa value signifies a stronger acid.[1][2]

CompoundStructureFunctional GrouppKaAcid Strength
Acetic Acid CH₃COOHCarboxylic Acid~4.76[1][3][4]Weak Acid
Pyridin-2-ylmethanesulfonic Acid C₅H₄NCH₂SO₃HSulfonic AcidPredicted: ~ -2.92[5]Strong Acid

Note: The pKa for Pyridin-2-ylmethanesulfonic acid is a predicted value. Experimental values for sulfonic acids are often in the negative range, indicating very strong acidity.[6][7]

The data unequivocally demonstrates that Pyridin-2-ylmethanesulfonic acid is a substantially stronger acid than acetic acid. This vast difference, spanning several orders of magnitude, is rooted in the fundamental electronic and structural properties of their respective functional groups and molecular frameworks.

The Structural Basis for the Disparity in Acidity

The profound difference in acidity between these two molecules can be attributed to two primary factors: the nature of the acidic functional group (sulfonic acid vs. carboxylic acid) and the influence of the aromatic pyridine ring.

The Superiority of the Sulfonic Acid Group

Sulfonic acids are inherently stronger acids than their carboxylic acid counterparts.[6][8][9] The reason lies in the stability of their conjugate bases, which are formed upon the donation of a proton (H⁺).

  • Acetic Acid's Conjugate Base (Acetate): When acetic acid donates a proton, it forms the acetate anion (CH₃COO⁻). The negative charge on the acetate ion is delocalized through resonance across two oxygen atoms. This delocalization stabilizes the anion, but the charge is shared between only two electronegative atoms.

  • Pyridin-2-ylmethanesulfonic Acid's Conjugate Base (Sulfonate): The deprotonation of a sulfonic acid yields a sulfonate anion (R-SO₃⁻). In this case, the negative charge is delocalized over three oxygen atoms.[8][9][10] This more extensive delocalization of the negative charge results in a significantly more stable conjugate base.[8][9] According to the principles of acid-base chemistry, a more stable conjugate base corresponds to a stronger parent acid.[10]

The Inductive Effect of the Pyridin-2-yl Group

The pyridine ring attached to the methanesulfonic acid group also plays a crucial role in enhancing its acidity through an electron-withdrawing inductive effect (-I effect).[11][12]

  • The nitrogen atom within the pyridine ring is highly electronegative. This electronegativity causes the pyridine ring to act as an electron-withdrawing group, pulling electron density away from the sulfonic acid moiety through the sigma bonds.

  • This withdrawal of electron density further stabilizes the resulting sulfonate anion by helping to disperse its negative charge.[12][13][14]

  • Conversely, the methyl group (CH₃) in acetic acid is weakly electron-donating (+I effect), which slightly destabilizes the acetate anion by intensifying the negative charge on the oxygen atoms, thereby making acetic acid a weaker acid compared to formic acid (pKa = 3.75).[11]

Experimental Verification: Determination of pKa by Potentiometric Titration

To experimentally validate and precisely determine the pKa of an acidic compound, potentiometric titration is a widely used and reliable method.[15][16][17] This technique involves the gradual addition of a standardized titrant (e.g., a strong base like NaOH) to a solution of the acid while monitoring the pH. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[15]

Protocol for Potentiometric Titration

This protocol outlines the necessary steps for determining the pKa of a weak acid like acetic acid. For a strong acid like Pyridin-2-ylmethanesulfonic acid, the initial pH will be very low, and the inflection point at the equivalence point will be sharp and centered around pH 7.

Materials and Equipment:

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beakers

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standard pH buffers (e.g., pH 4, 7, and 10)

  • The acidic compound to be analyzed (analyte)

  • Deionized water

  • 0.1 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[15][18]

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffers (pH 4, 7, and 10) according to the manufacturer's instructions. This ensures accurate pH measurements.[15][18]

  • Sample Preparation:

    • Accurately weigh a known amount of the acidic analyte and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).

    • Add a sufficient volume of 0.1 M KCl to maintain a constant ionic strength throughout the titration.[15][18]

    • Place a magnetic stir bar in the beaker.

  • Titration Setup:

    • Place the beaker on the magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

    • Rinse and fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip.

    • Record the initial volume of the NaOH solution in the burette.

  • Titration Process:

    • Begin stirring the analyte solution at a moderate, constant speed.

    • Record the initial pH of the solution before adding any titrant.

    • Add the NaOH titrant in small, precise increments (e.g., 0.5 mL).

    • After each addition, allow the pH reading to stabilize, and then record the pH and the total volume of NaOH added.[17]

    • As the pH begins to change more rapidly, decrease the volume of the increments (e.g., to 0.1 mL) to accurately capture the steep rise in pH around the equivalence point.

    • Continue adding titrant until the pH begins to plateau well after the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[19]

    • The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is located.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[15]

Experimental Workflow Diagram

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare_Analyte Prepare Analyte Solution (e.g., 0.01 M Acid + KCl) Calibrate->Prepare_Analyte Start Record Initial pH Prepare_Analyte->Start Prepare_Titrant Prepare Standardized Titrant (0.1 M NaOH) Add_Titrant Add NaOH in Increments Prepare_Titrant->Add_Titrant Start->Add_Titrant Record_pH Record pH & Volume Add_Titrant->Record_pH Allow to Stabilize Equiv_Point Approach Equivalence Point (Reduce Increment Size) Record_pH->Equiv_Point Equiv_Point->Add_Titrant End Continue Past Equivalence Point Equiv_Point->End After steep rise Plot_Curve Plot Titration Curve (pH vs. Volume) End->Plot_Curve Find_Equiv Determine Equivalence Point (Inflection Point) Plot_Curve->Find_Equiv Find_Half_Equiv Find Half-Equivalence Point Find_Equiv->Find_Half_Equiv Determine_pKa Determine pKa (pKa = pH at Half-Equivalence) Find_Half_Equiv->Determine_pKa

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

The comparison between Pyridin-2-ylmethanesulfonic acid and acetic acid offers a clear illustration of fundamental principles in organic chemistry. Pyridin-2-ylmethanesulfonic acid is an exceptionally strong acid, far surpassing the weak acidity of acetic acid. This significant difference is primarily due to the superior resonance stabilization of the sulfonate anion over the carboxylate anion and the additional stabilizing influence of the electron-withdrawing pyridin-2-yl group. For researchers in drug development, a thorough understanding and experimental verification of these acidic properties are critical for predicting and optimizing the pharmacokinetic and pharmacodynamic behavior of candidate molecules.

References

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  • Which is the strong acid sulfonic (SO3H) or Carboxylic acid (COOH)? - Quora. (2016, November 30). Retrieved from [Link]

  • why are the sulphonic acid stronger than carboxylic acid - Brainly.in. (2018, April 13). Retrieved from [Link]

  • Sulfonic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

  • pKa and Dissociation Equilibrium - Shimadzu. (n.d.). Retrieved from [Link]

  • The pKa of acetic acid CH3COOH is 4 76, and the pKa of formic acid HCOOH is 3 75 Given these data, - YouTube. (2024, December 13). Retrieved from [Link]

  • Table of Acids with Ka and pKa Values* CLAS. (n.d.). Retrieved from [Link]

  • 17.4: Sulfonic Acids - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values - PMC. (n.d.). Retrieved from [Link]

  • Comparing the acidity of carboxylic acid, sulfonic acid and sulfinic acid - YouTube. (2022, February 11). Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved from [Link]

  • REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). Retrieved from [Link]

  • using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2020, April 13). Retrieved from [Link]

  • pyridine-2-sulfonic acid - ChemBK. (2024, April 9). Retrieved from [Link]

  • Inductive effect - Wikipedia. (n.d.). Retrieved from [Link]

  • How and why does the 'pi electrons' affect the acidity in a compound? - Quora. (2017, February 28). Retrieved from [Link]

  • 2-Pyridylhydroxymethanesulfonic acid | C6H7NO4S | CID 95465 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 20.4 Substituent Effects on Acidity - Chemistry LibreTexts. (2024, August 8). Retrieved from [Link]

  • Inductive Effect - Acids and Bases - YouTube. (2023, February 17). Retrieved from [Link]

  • Acids & Bases - Inductive Effect, Electronegativity, Hybridization, Resonance & Atomic Size. (2023, January 30). Retrieved from [Link]

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Comparative

A Comparative Guide to Analytical Standards and Detection Methodologies for 2-Pyridylmethanesulfonic Acid

This guide provides a comprehensive overview of potential analytical strategies for the detection and quantification of 2-pyridylmethanesulfonic acid. As a niche compound, direct, validated analytical methods are not abu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of potential analytical strategies for the detection and quantification of 2-pyridylmethanesulfonic acid. As a niche compound, direct, validated analytical methods are not abundantly present in readily available literature. Therefore, this document synthesizes field-proven insights and methodologies from structurally analogous compounds—namely aromatic sulfonic acids and other 2-substituted pyridine derivatives—to propose robust analytical frameworks. We will explore the causality behind experimental choices, present adaptable protocols, and compare the performance of suitable analytical techniques to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Foundational Analysis: Physicochemical Properties and Analytical Implications

Before designing an analytical method, understanding the analyte's inherent properties is paramount. 2-Pyridylmethanesulfonic acid combines a basic pyridine ring with a strongly acidic sulfonic acid group.

  • High Polarity: The zwitterionic potential and the sulfonic acid moiety make the molecule extremely polar and highly water-soluble.

  • Low Volatility: As a salt-like compound, it is non-volatile, which generally precludes direct analysis by Gas Chromatography (GC) without derivatization.

  • UV Chromophore: The pyridine ring provides a UV chromophore, enabling detection by UV-Vis spectrophotometry.

These characteristics immediately suggest that liquid chromatography and ion chromatography are the most promising analytical avenues.

Recommended Analytical Strategies: A Comparative Analysis

We will compare three primary liquid chromatography-based techniques, providing detailed experimental protocols adapted from established methods for similar analytes.

Ion-Pair Reversed-Phase HPLC with UV Detection (IP-RP-HPLC-UV)

Principle & Rationale: Standard reversed-phase columns (like C18) offer poor retention for highly polar analytes like 2-pyridylmethanesulfonic acid. Ion-pair chromatography addresses this by introducing a reagent (e.g., tetrabutylammonium) into the mobile phase. This reagent forms a neutral, hydrophobic complex with the charged sulfonate group, allowing it to be retained and separated on a C18 column. This method is robust, widely available, and highly specific for separating polar compounds from a complex matrix.[1]

Experimental Workflow: IP-RP-HPLC

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Analytical Standard prep_stock Dissolve in Ultrapure Water (e.g., 1 mg/mL Stock) prep_start->prep_stock prep_cal Serial Dilution for Calibration Curve prep_stock->prep_cal hplc_inject Inject 10 µL onto C18 Column prep_cal->hplc_inject Calibrants prep_sample Dissolve/Dilute Sample in Mobile Phase prep_sample->hplc_inject Test Samples hplc_sep Isocratic Elution with Ion-Pairing Mobile Phase hplc_inject->hplc_sep hplc_detect UV Detection (e.g., ~260 nm) hplc_sep->hplc_detect data_acq Acquire Chromatogram hplc_detect->data_acq data_int Integrate Peak Area data_acq->data_int data_quant Quantify using Calibration Curve data_int->data_quant data_report Generate Report data_quant->data_report

Caption: Workflow for IP-RP-HPLC analysis.

Detailed Experimental Protocol (Adaptable):

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: 25% Acetonitrile, 75% aqueous phase containing 5 mM tetrabutylammonium hydrogen sulfate, with pH adjusted to 3.5 with phosphoric acid.[1] The acidic pH ensures the pyridine nitrogen is protonated, providing a consistent charge state.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV spectrophotometer at a wavelength near the absorbance maximum of the pyridine ring (estimated ~260 nm, requires experimental verification).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh a certified reference material (CRM) of 2-pyridylmethanesulfonic acid and dissolve in ultrapure water to a known concentration (e.g., 1000 µg/mL). Pharmaceutical secondary standards are suitable for this purpose.[2]

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1-100 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Ion Chromatography (IC) with Suppressed Conductivity Detection

Principle & Rationale: Ion chromatography is the premier technique for analyzing small, charged inorganic and organic ions. For a strong acid like 2-pyridylmethanesulfonic acid, an anion-exchange column is used. The analyte is separated from other anions based on its affinity for the stationary phase. Suppressed conductivity detection is highly sensitive because a suppressor chemically removes the high-conductivity eluent ions, leaving only the analyte ions in a low-conductivity water background, resulting in a strong signal-to-noise ratio. This technique is ideal for detecting trace-level anionic impurities in various matrices.[3][4]

Detailed Experimental Protocol (Adaptable):

  • Chromatographic Conditions:

    • Guard Column: Thermo Scientific™ Dionex™ IonPac™ AG19 or similar.

    • Analytical Column: Thermo Scientific™ Dionex™ IonPac™ AS19 or similar, designed for inorganic anions.[4]

    • Eluent: Potassium hydroxide (KOH) gradient, generated electrolytically for high precision. (e.g., 10 mM to 45 mM over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: Suppressed conductivity.

    • Suppressor: Anion electrolytic suppressor (e.g., Thermo Scientific™ Dionex™ AERS 500).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 100 mg/L stock solution of 2-pyridylmethanesulfonic acid in deionized (DI) water.

    • Calibration Standards: Prepare calibration standards ranging from approximately 0.5 to 500 µg/L by diluting the stock solution with DI water.[4]

    • Sample Preparation: Dilute the sample in DI water to a concentration that falls within the linear range of the calibration curve and avoids overloading the column.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale: LC-MS/MS offers the highest level of sensitivity and specificity. The liquid chromatograph separates the components of the mixture, which are then ionized (typically via electrospray ionization, ESI) and detected by a mass spectrometer. By operating in Multiple Reaction Monitoring (MRM) mode, the instrument selectively monitors a specific precursor-to-product ion transition, virtually eliminating matrix interference. This is the gold standard for trace-level quantification in complex matrices like biological fluids or active pharmaceutical ingredients (APIs).[5]

Logical Diagram: MRM for High Specificity

Analyte 2-Pyridylmethanesulfonic Acid Elutes from LC ESI Ionization (ESI-) Analyte->ESI Precursor Precursor Ion [M-H]⁻ (Selected in Q1) ESI->Precursor CID Collision-Induced Dissociation (in Q2) Precursor->CID Product Specific Product Ion (Selected in Q3) CID->Product Detector Detector Product->Detector

Caption: The principle of selective detection using LC-MS/MS in MRM mode.

Detailed Experimental Protocol (Adaptable):

  • LC Conditions:

    • Column: A C18 column can be used, as MS detection does not require baseline separation if analytes have different masses.[5] (e.g., Zorbax SB C18, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: 0.1% Formic acid in water (A) and Acetonitrile (B). A simple isocratic or gradient elution can be used. The acidic mobile phase is compatible with positive or negative ESI.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative mode is preferred for the sulfonic acid group.

    • MRM Transition: This must be determined experimentally by infusing a standard solution. The precursor ion would be the deprotonated molecule [M-H]⁻. The product ion would be a stable fragment formed after collision-induced dissociation (e.g., loss of SO₃).

    • Optimization: Parameters like collision energy and cone voltage must be optimized to maximize the signal for the specific MRM transition.

Performance Comparison of Analytical Techniques

The choice of technique depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

FeatureIP-RP-HPLC-UVIon ChromatographyLC-MS/MS
Specificity Good to Excellent. Relies on chromatographic retention time.Good. Highly effective for small anions.Unmatched. Relies on both retention time and unique mass transition.
Sensitivity Moderate (µg/mL or ppm range).High (µg/L or ppb range).[4]Very High (ng/L or ppt range).[5]
Matrix Tolerance Moderate. Susceptible to interferences that co-elute and absorb at the same wavelength.Good. Suppressed conductivity is selective for ions.Excellent. MRM mode filters out most matrix components.
Primary Application QC labs, purity assessment, analysis of formulations.Trace anionic impurity analysis in high-purity chemicals, water.Bioanalysis, genotoxic impurity analysis, complex matrix quantification.
Instrumentation Cost LowModerateHigh
Ease of Use HighModerateModerate to High

Analysis of Potential Genotoxic Impurities

In drug development, a critical consideration is the presence of potentially genotoxic impurities (PGIs). For sulfonic acids, related impurities can include alkyl sulfonates (e.g., methyl methanesulfonate), which are known mutagens.[6] While LC-MS/MS is a powerful tool for their detection[5], Gas Chromatography (GC) is also a highly effective alternative, particularly for the more volatile short-chain alkyl sulfonates.

  • GC-MS for PGI Analysis: A sample containing the 2-pyridylmethanesulfonic acid API can be dissolved in a non-polar solvent (e.g., n-hexane) and injected directly into a GC-MS.[7] The non-volatile API remains in the injection port liner, while volatile impurities like alkyl mesylates are carried onto the column for separation and sensitive detection by the mass spectrometer.[7] This provides an orthogonal method for impurity profiling.

The Role of Spectroscopic Methods for Standard Characterization

While chromatographic techniques are used for quantification, spectroscopic methods are essential for the initial characterization and structural confirmation of the 2-pyridylmethanesulfonic acid analytical standard itself.

  • Infrared (IR) Spectroscopy: Provides functional group confirmation. Expected key peaks would include those for S=O stretching in the sulfonate group (~1200-1150 cm⁻¹) and C=N/C=C stretching from the pyridine ring (~1600-1450 cm⁻¹).[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers definitive structural information and is a primary tool for the characterization of new chemical entities and reference standards.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

While dedicated analytical standards and methods for 2-pyridylmethanesulfonic acid require specific development and validation, a robust analytical strategy can be confidently designed based on established principles for analogous compounds. For routine quality control and formulation analysis, IP-RP-HPLC-UV offers a cost-effective and reliable solution. For trace-level impurity detection in high-purity materials, Ion Chromatography is the method of choice. When ultimate sensitivity and specificity are required, particularly in complex matrices or for bioanalysis, LC-MS/MS is the unparalleled gold standard. A comprehensive analytical package should also consider orthogonal methods like GC-MS for profiling potential volatile impurities.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 95465, 2-Pyridylhydroxymethanesulfonic acid." PubChem, [Link]. Accessed February 2024.

  • SIELC Technologies. "HPLC Method for Analysis of Sulfonic acids on BIST A+ Column." SIELC, [Link]. Accessed February 2024.

  • Elder, D. P., et al. "Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts." Organic Process Research & Development, 2015. Via ResearchGate, [Link]. Accessed February 2024.

  • Nash, K. L., et al. "ATR-IR spectroscopic studies of the formation of sulfuric acid and sulfuric acid monohydrate films." Journal of the Chemical Society, Faraday Transactions, 1998. Via ResearchGate, [Link]. Accessed February 2024.

  • Kisicki, J. C., et al. "LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers." Journal of Pharmaceutical and Biomedical Analysis, 2007. Via ResearchGate, [Link]. Accessed February 2024.

  • Idu, M., et al. "Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE)." Journal of Complementary and Alternative Medical Research, 2021. Via ResearchGate, [Link]. Accessed February 2024.

  • LCGC International. "Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols." LCGC International, vol. 35, no. 5, 2022, pp. 24-31, [Link]. Accessed February 2024.

  • Agilent Technologies. "Agilent ULTRA Analytical Standards and Certified Reference Materials." Agilent, [Link]. Accessed February 2024.

  • U.S. Pharmacopeia. "〈233〉 ELEMENTAL IMPURITIES—PROCEDURES." USP, [Link]. Accessed February 2024.

  • Eurofins. "ANALYTICAL METHOD SUMMARIES." Eurofins, [Link]. Accessed February 2024.

  • Al-Ahmary, Z. M., et al. "Preparation, spectroscopic and antibacterial studies on charge-transfer complexes of 2-hydroxypyridine with picric acid and 7,7',8,8'-tetracyano-p-quinodimethane." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015. PubMed, [Link]. Accessed February 2024.

  • ResearchGate. "Can I calculated sulfuric acid concentration by HPLC?" ResearchGate, [Link]. Accessed February 2024.

  • Eurofins. "ANALYTICAL METHOD SUMMARIES." Eurofins, [Link]. Accessed February 2024.

  • Parker, S. F., et al. "Structure and vibrational spectroscopy of methanesulfonic acid." RSC Advances, 2017. Via ResearchGate, [Link]. Accessed February 2024.

  • MDPI. "Spectroscopic Methods Used in Implant Material Studies." Materials, vol. 13, no. 3, 2020, p. 741, [Link]. Accessed February 2024.

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Chapter 7: ANALYTICAL METHODS." ATSDR, [Link]. Accessed February 2024.

  • Pressure Sensitive Tape Council (PSTC). "PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL." PSTC, [Link]. Accessed February 2024.

  • ZeptoMetrix. "Pharmaceutical Analytical Standards." ZeptoMetrix, [Link]. Accessed February 2024.

  • Kumar, P., et al. "GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients." Chromatography Today, 2017, [Link]. Accessed February 2024.

  • de Souza, M. V. N., et al. "Synthesis and characterization of solid 2-methoxycinnamylidenepyruvic acid." Eclética Química, 2008. Via ResearchGate, [Link]. Accessed February 2024.

  • Kakadiya, R., et al. "Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical." Analytical Chemistry Insights, 2011. SciSpace, [Link]. Accessed February 2024.

  • Rodríguez-Álvarez, T., et al. "An analytical method for the simultaneous trace determination of acidic pharmaceuticals and phenolic endocrine disrupting chemicals in wastewater and sewage sludge." Analytical and Bioanalytical Chemistry, 2011. SpringerLink, [Link]. Accessed February 2024.

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Characteristics of Pyridine-2-Methanesulfonic Acid and Its Analogs

For researchers and professionals in drug development and analytical chemistry, understanding the spectral properties of molecules is fundamental. This guide provides an in-depth analysis of the anticipated ultraviolet-v...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the spectral properties of molecules is fundamental. This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of pyridine-2-methanesulfonic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide offers a comparative analysis with structurally related pyridine derivatives. We will delve into the theoretical underpinnings of UV-Vis absorption, present experimental data for analogous compounds, and provide a detailed protocol for determining the absorption maxima of pyridine-2-methanesulfonic acid.

The Theoretical Framework: Understanding UV-Vis Absorption in Pyridine Derivatives

The UV-Vis spectrum of a molecule is dictated by its electronic structure. For pyridine and its derivatives, the absorption of UV-Vis radiation primarily involves π → π* and n → π* electronic transitions within the aromatic ring.[1][2] The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents on the pyridine ring, as well as the solvent and pH of the medium.[3][4][5]

  • π → π Transitions:* These are typically high-energy transitions resulting in strong absorption bands. In pyridine, these transitions are responsible for the primary absorption peaks.[1]

  • n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to an anti-bonding π* orbital. They are generally of lower energy and result in weaker absorption bands compared to π → π* transitions.

The introduction of a substituent, such as a methanesulfonic acid group (-CH₂SO₃H), at the 2-position of the pyridine ring is expected to influence the electronic distribution and, consequently, the absorption spectrum. This influence can be attributed to both electronic and steric effects. The electron-withdrawing nature of the sulfonic acid group can induce a bathochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) shift in the λmax compared to unsubstituted pyridine.

A Comparative Analysis: UV-Vis Absorption of Pyridine and Its Derivatives

To predict the spectral behavior of pyridine-2-methanesulfonic acid, it is instructive to examine the UV-Vis absorption data of its structural analogs. The following table summarizes the reported absorption maxima for pyridine and some of its 2-substituted derivatives. It is crucial to note the conditions under which these values were obtained, as pH and solvent can significantly alter the electronic transitions.[3][6]

CompoundStructureλmax (nm)Solvent/Conditions
Pyridine202, 254Acidic mobile phase (pH ≤ 3)[6]
250, 254, 262Aqueous solution[1]
Picolinic Acid (Pyridine-2-carboxylic acid)Spectrum provided, λmax not specifiedAcidic mobile phase (pH ≤ 3)[3]
4-Pyridinecarboxylic acid (Isonicotinic acid)Spectrum providedData from NIST WebBook[7]
Cr(VI)-Picolinic Acid Complex263Aqueous acetonitrile[8]

Analysis of Comparators:

  • Pyridine: The parent heterocycle exhibits characteristic absorption bands around 250-260 nm.[1][6] This provides a baseline for evaluating the effect of substituents.

  • Picolinic Acid: As a close structural analog with a carboxylic acid group at the 2-position, its UV-Vis spectrum is expected to be similar to that of pyridine-2-methanesulfonic acid. The carboxylate group, like the sulfonate group, is electron-withdrawing. The pH dependence of its spectrum highlights the importance of controlling this parameter in any experimental determination.[3]

Experimental Protocol for the Determination of UV-Vis Absorption Maxima

To obtain definitive data for pyridine-2-methanesulfonic acid, a systematic experimental approach is necessary. The following protocol outlines the steps for accurate and reproducible measurement of its UV-Vis absorption spectrum.

Materials and Instrumentation
  • Analyte: Pyridine-2-methanesulfonic acid (ensure high purity)

  • Solvents: HPLC-grade water, methanol, and acetonitrile. The choice of solvent is critical as it can influence the absorption spectrum.

  • Buffers: A range of buffers (e.g., phosphate, acetate) to control the pH of aqueous solutions.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Cuvettes: Quartz cuvettes are required for measurements in the UV region (below 340 nm).[9]

Experimental Workflow

The following diagram illustrates the workflow for determining the UV-Vis absorption maxima.

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 1 mg/mL in water) B Prepare Working Solutions (e.g., 1-20 µg/mL) A->B C Prepare Blank Solution (Solvent used for dilution) D Set Spectrophotometer Parameters (Scan range: 200-400 nm) E Calibrate with Blank Solution D->E F Measure Absorbance of Working Solutions E->F G Plot Absorbance vs. Wavelength F->G I Construct Calibration Curve (Absorbance vs. Concentration) F->I H Identify Wavelength of Maximum Absorbance (λmax) G->H G cluster_0 pH Variation Study A Prepare solutions of pyridine-2-methanesulfonic acid in a series of buffers with varying pH (e.g., pH 2, 4, 7, 9, 11). Maintain a constant analyte concentration across all pH values. B Measure the UV-Vis spectrum for each pH. Record the λmax and molar absorptivity at each pH. A->B C Plot λmax vs. pH to observe any spectral shifts. This can provide information on the pKa of the molecule. B->C

Caption: Logical workflow for investigating the effect of pH.

By performing these measurements, a comprehensive understanding of the UV-Vis absorption properties of pyridine-2-methanesulfonic acid can be established.

Conclusion and Future Work

The provided experimental protocol offers a robust framework for researchers to determine the precise UV-Vis absorption characteristics of this compound. Such data is invaluable for a wide range of applications, including quantitative analysis by HPLC with UV detection, reaction monitoring, and physicochemical property determination in drug development. Future studies should focus on the experimental determination of these properties and a thorough investigation of the solvatochromic and halochromic effects.

References

  • UV-Vis Spectrum of Picolinic Acid | SIELC Technologies.
  • UV-Vis Spectrum of Pyridine - SIELC Technologies.
  • Electronic absorption spectra for the V(III)-picolinic acid (HL) system...
  • a FT-IR and b UV–Visible spectra of pyridine along with selected investigated deriv
  • Ultraviolet Absorption Spectra and Dissociation Constants of Picolinic, Isonicotinic Acids and their Amides | The Journal of Physical Chemistry - ACS Public
  • 4-Pyridinecarboxylic acid - the NIST WebBook.
  • UV-spectrum of pyridine.
  • UV-vis absorption spectra. [PSAA] = 5.0 x 10-2 mol dm-3 ; [Cr(VI)] =...
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu.
  • (PDF)
  • Electronic absorption spectra of pyridine and nicotine in aqueous solution with a combined molecular dynamics and polarizable QM/MM approach - PMC.
  • Introduction To UV-Vis Spectroscopy - Master Organic Chemistry.
  • The UV-Vis absorption spectra of III in different solvents - ResearchG
  • 2-Pyridylhydroxymethanesulfonic acid | C6H7NO4S | CID 95465 - PubChem - NIH.
  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applic
  • CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applic

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Pyridin-2-ylmethanesulfonic Acid HCl: Essential Safety and Operational Protocols

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural precision. Pyridin-2-ylmethanesulfonic acid HCl is a compou...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural precision. Pyridin-2-ylmethanesulfonic acid HCl is a compound that, due to its chemical structure, requires a comprehensive understanding of its potential hazards to ensure safe handling. This guide provides an in-depth, experience-driven framework for its use, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Compound's Profile

While a specific Safety Data Sheet (SDS) for Pyridin-2-ylmethanesulfonic acid HCl (CAS 2135332-55-5) is not widely available, we can construct a robust hazard profile by analyzing its constituent parts: a pyridine ring, a sulfonic acid group, and a hydrochloride salt. This analysis indicates that the compound should be treated with significant caution.

Structurally similar compounds provide critical safety data:

  • Pyridine-2-sulfonic acid is known to cause severe skin burns and eye damage and may be corrosive to metals.[1]

  • Pyridine hydrochloride is classified as harmful if swallowed, in contact with skin, or inhaled, and causes significant skin and eye irritation.[2][3][4]

  • Other related pyridine compounds are noted as skin, eye, and respiratory irritants.[5]

Based on this evidence, we must assume Pyridin-2-ylmethanesulfonic acid HCl is a corrosive, irritating, and potentially toxic substance. It is also likely hygroscopic, meaning it can absorb moisture from the air.[2][3][6]

Potential Hazard Basis of Assessment Primary Safety Concern
Corrosivity Presence of sulfonic acid and HCl functional groups.Severe skin burns, serious eye damage, and respiratory tract damage.[1][7]
Toxicity Pyridine derivative.Harmful if inhaled, ingested, or absorbed through the skin.[3][4]
Irritation General properties of acidic and pyridine compounds.Causes irritation to skin, eyes, and the respiratory system.[5]
Hygroscopicity Common characteristic of hydrochloride salts.Can affect compound stability and weighing accuracy; may react with moisture.[3]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a requirement but a critical control measure. Your choice of equipment must directly counter the identified hazards of the compound.

Eye and Face Protection

Direct contact with even a small amount of a corrosive solid or its solution can cause irreversible eye damage.

  • Minimum Requirement: Chemical splash goggles are mandatory at all times.[8][9]

  • Best Practice: When handling the solid, preparing solutions, or performing any operation with a risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[9][10] This provides a secondary barrier protecting the entire face.

Skin and Body Protection

To prevent dermal contact and absorption, full body coverage is essential.

  • Laboratory Coat: A chemical-resistant lab coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron made of materials like neoprene or PVC should be worn over the lab coat.[8][10]

  • Clothing: Wear long pants and fully enclosed shoes. Corrosive chemicals can penetrate footwear, so ensure your shoes are made of a non-porous material.[10]

Hand Protection

Gloves are your primary defense against skin contact, but not all gloves are created equal.

  • Material Selection: Use chemical-resistant gloves. Nitrile gloves are a common choice and offer good resistance to many acids.[11] However, for prolonged work or handling of concentrated solutions, consider more robust options like neoprene.

  • Glove Integrity: Always inspect gloves for tears or pinholes before use.

  • Double Gloving: Wearing two pairs of gloves can provide additional protection, especially during tasks with a high risk of contamination.

  • Immediate Removal: If your gloves become contaminated, remove them immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.

Respiratory Protection

The dust from corrosive solids and vapors from their solutions pose a significant inhalation hazard.[8][12]

  • Primary Engineering Control: All handling of Pyridin-2-ylmethanesulfonic acid HCl, especially weighing the solid and preparing solutions, must be conducted inside a certified chemical fume hood.[9][13] This is the most effective way to control exposure.

  • Respirator Use: In the rare event of a fume hood failure or a large spill, a respirator may be necessary. A NIOSH-approved respirator with a filter appropriate for organic vapors and acid gases (e.g., a Type K filter) would be required.[14][15]

Operational Plan: A Step-by-Step Handling Workflow

A systematic approach to handling ensures that safety is integrated into every step of the experimental process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Don Full PPE (Goggles, Face Shield, Lab Coat, Gloves) prep1->prep2 prep3 Prepare Spill Kit (Acid Neutralizer, Absorbent) prep2->prep3 weigh Carefully Weigh Solid (Minimize Dust) prep3->weigh Begin Work dissolve Slowly Add Solid to Stirring Solvent weigh->dissolve observe Observe Reaction from Behind Fume Hood Sash dissolve->observe decon Decontaminate Glassware & Work Surfaces observe->decon Experiment Complete waste Segregate & Label Hazardous Waste decon->waste ppe Properly Remove & Dispose of Contaminated PPE waste->ppe wash Wash Hands Thoroughly ppe->wash

Caption: Standard workflow for handling Pyridin-2-ylmethanesulfonic acid HCl.

  • Preparation: Before bringing the chemical into the workspace, ensure your fume hood is operational and certified. Assemble all necessary equipment, including a designated, labeled hazardous waste container and an acid spill kit. Don all required PPE.

  • Weighing: Conduct all weighing operations inside the fume hood to contain any dust. Use a spatula to gently transfer the solid, minimizing the potential for aerosolization.

  • Solution Preparation: When dissolving, always add the acidic solid to the solvent slowly and with stirring. Never add solvent to the solid, as this can cause a rapid exothermic reaction and splashing.[12]

  • Decontamination: After use, decontaminate all surfaces and equipment with a suitable cleaning agent.

  • Waste Collection: All waste, including contaminated consumables like gloves and weigh paper, must be placed in a clearly labeled, sealed hazardous waste container.[13]

Emergency and Disposal Plans

Preparedness is paramount. A clear and practiced plan for emergencies and disposal is non-negotiable.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16][17] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Spill Management

Your response depends on the size and nature of the spill.[17]

G action action alert EVACUATE AREA CLOSE DOORS CALL 911 / EHS spill Spill Occurs assess Is the spill >1L or in a public area? spill->assess assess->alert Yes small_spill Is the material highly volatile? assess->small_spill No (Minor Spill) small_spill->alert Yes contain Contain Spill (Build a Dike) small_spill->contain No neutralize Neutralize with Sodium Bicarbonate (Work from outside in) contain->neutralize absorb Absorb with Inert Material (Vermiculite, Sand) neutralize->absorb collect Collect Residue into Hazardous Waste Container absorb->collect

Caption: Decision tree for responding to a chemical spill.

  • Minor Spill (<1 Liter, contained in fume hood):

    • Alert personnel in the immediate area.[16]

    • Wearing appropriate PPE, contain the spill by creating a dike with an absorbent material.[18]

    • Carefully neutralize the acid by slowly adding a neutralizer like sodium bicarbonate, working from the outside in.[18][19] Avoid excessive bubbling.

    • Once neutralized, absorb the material with an inert absorbent like vermiculite or sand.[16][20]

    • Scoop the residue into your labeled hazardous waste container.[19]

  • Major Spill (>1 Liter or outside of a fume hood):

    • Evacuate the immediate area.[19][20]

    • Alert others and close the doors to the lab.[18]

    • From a safe location, call emergency services (911) and your institution's Environmental Health & Safety (EHS) department.[18][20]

Disposal Plan

Pyridine and its derivatives are considered hazardous waste.[13][21]

  • Collection: All waste containing Pyridin-2-ylmethanesulfonic acid HCl must be collected in a designated, compatible, and properly sealed hazardous waste container.[13]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[13][20]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated secondary containment area, away from incompatible materials like strong oxidizers and bases.[12][13]

  • Pickup: Contact your institution's EHS department for proper disposal. Under no circumstances should this chemical be disposed of down the drain.[13]

By integrating these expert-level protocols into your daily work, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your research.

References

  • Environment, Health and Safety, Cornell University. (n.d.). 5.4 Chemical Spill Procedures.
  • Emergency Management, Florida State University. (n.d.). Chemical Spills.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from Austin Community College District Emergency Management.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
  • ChemSafe. (2025, October 15). 10 Tips Working Safely with corrosives.
  • Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from Auburn University Risk Management and Safety.
  • Environment, Health & Safety, University of California, San Francisco. (n.d.). Chemical Spills.
  • Office of Environmental Health and Safety, Princeton University. (n.d.). Corrosive Materials.
  • Accio. (2026, February 10). Acid Resistant PPE: Safety for Chemical Workers.
  • Fisher Scientific. (2009, October 2). Pyridine - Safety Data Sheet.
  • UK Spill. (2018, October). Pyridine - SAFETY DATA SHEET.
  • Loba Chemie. (n.d.). PYRIDINE AR - Safety Data Sheet.
  • Fisher Scientific. (2010, October 29). Pyridine hydrochloride - SAFETY DATA SHEET.
  • MilliporeSigma. (2025, November 6). Pyridine - SAFETY DATA SHEET.
  • ThermoFisher Scientific. (2010, October 29). Pyridine hydrochloride - SAFETY DATA SHEET.
  • MilliporeSigma. (2021, June 19). Pyridine hydrochloride - Safety Data Sheet.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Pyridine-2-sulfonic Acid.
  • Sigma-Aldrich. (n.d.). PYRIDIN-2-YLMETHANESULFONIC ACID HCL.
  • National Center for Biotechnology Information. (n.d.). [5-(Methanesulfonyl)pyridin-2-yl]methanaminium chloride. PubChem Compound Summary for CID 66725223.
  • BenchChem. (2025, November). Common impurities in commercial Pyridine-2-sulfonic acid.
  • Morphisto. (2025, December 1). PowerEtch - hydrochloric acid-sulfuric acid mixture for etching - Safety Data Sheet.

Sources

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